4-(Boc-amino)benzeneboronic acid pinacol ester
Description
The exact mass of the compound tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJNIOYPTSKQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370397 | |
| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-01-6 | |
| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butoxycarbonylamino)phenyl-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(Boc-amino)benzeneboronic Acid Pinacol Ester (CAS No. 330793-01-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-amino)benzeneboronic acid pinacol ester, identified by the CAS number 330793-01-6, is a pivotal bifunctional reagent in modern organic synthesis.[1][2][3][4][5] Its structure incorporates a Boc-protected aniline and a boronic acid pinacol ester, making it a valuable building block, particularly in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[6][7][8] The pinacol ester group enhances the stability and solubility of the boronic acid, facilitating its use in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] The Boc (tert-butoxycarbonyl) protecting group on the amino functionality allows for controlled and selective reactions at other sites of the molecule before its facile removal under acidic conditions.[9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 330793-01-6 | [1][2][3][4][5] |
| Molecular Formula | C17H26BNO4 | [1][2][3][4] |
| Molecular Weight | 319.20 g/mol | [2][3] |
| Appearance | White solid | [2][10] |
| Melting Point | 167-170 °C | [2] |
| Purity | ≥97% | [1][2][3][4] |
| IUPAC Name | tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | [1][4] |
| Synonyms | 4-N-Boc-amino phenylboronic acid pinacol ester, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate | [1][2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction between N-tert-butoxycarbonyl-4-bromoaniline and bis(pinacolato)diboron.[10]
Experimental Protocol:
-
To a 250 mL round-bottom flask, add bis(pinacolato)diboron (10.5 g, 41.5 mmol), N-tert-butoxycarbonyl-4-bromoaniline (7.75 g, 28.5 mmol), Pd(dppf)Cl2 (0.79 g, 1.1 mmol), and potassium acetate (7.0 g, 71.4 mmol).[10]
-
Add anhydrous dioxane (100 mL) to the flask.[10]
-
Place the reaction mixture under an argon atmosphere and stir at 110 °C for 12 hours.[10]
-
After the reaction is complete, cool the mixture to room temperature and filter it.[10]
-
Concentrate the filtrate using a rotary evaporator.[10]
-
Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to yield the product as a white solid.[10]
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 4-(N-Boc-氨基)苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | Genome Context [genomecontext.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
An In-depth Technical Guide to 4-(Boc-amino)benzeneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Boc-amino)benzeneboronic acid pinacol ester is a vital synthetic intermediate extensively utilized in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a Boc-protected amine and a boronic acid pinacol ester, makes it a stable, versatile, and highly valuable building block.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures for drug discovery.[4][5]
Chemical and Physical Properties
The compound's pinacol ester group enhances its stability and solubility compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic applications.[4] The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino functional group while allowing for strategic deprotection when needed.[6]
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 319.20 g/mol | [7] |
| Molecular Formula | C₁₇H₂₆BNO₄ | [8] |
| CAS Number | 330793-01-6 | [8] |
| Melting Point | 167-170 °C | [1] |
| Appearance | White Solid | [1] |
| Purity | Typically ≥97% | [8] |
| Storage Conditions | 4°C, protect from light | [9] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its robust performance in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with an organic halide or triflate.[10][11] This capability is crucial for assembling the complex backbones of pharmaceutical agents and advanced materials.[4]
The reaction follows a well-defined catalytic cycle involving three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X).
-
Transmetalation: The organic group is transferred from the boron atom to the palladium complex, a step facilitated by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming a new C-C bond and regenerating the palladium(0) catalyst.[10]
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following sections outline the synthesis of the title compound and its subsequent use in a typical cross-coupling reaction.
Synthesis of this compound
This protocol describes a common method for synthesizing the title compound from N-tert-butoxycarbonyl-4-bromoaniline via a palladium-catalyzed borylation reaction.[1]
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine bis(pinacolato)diboron (10.5 g, 41.5 mmol) and N-tert-butoxycarbonyl-4-bromoaniline (7.75 g, 28.5 mmol) in anhydrous dioxane (100 mL).[1]
-
Addition of Catalyst and Base: Add Pd(dppf)Cl₂ (0.79 g, 1.1 mmol) and potassium acetate (7.0 g, 71.4 mmol) to the mixture.[1]
-
Reaction Conditions: Stir the reaction mixture at 110 °C for 12 hours under an inert argon atmosphere.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid and concentrate the filtrate using a rotary evaporator.[1]
-
Purification: Purify the resulting residue by silica gel column chromatography, using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent. This yields the final product as a white solid.[1]
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol outlines the use of this compound as the organoboron reagent in a typical Suzuki coupling.
Methodology:
-
Reaction Setup: In a pressure flask equipped with a stir bar, add the aryl halide (1.0 eq), this compound (1.1 eq), and cesium carbonate (2.5 eq).[10]
-
Solvent Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and water. Sparge the mixture with argon for 10-15 minutes to remove dissolved oxygen.[10]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.1 eq), to the mixture.[10]
-
Reaction Conditions: Seal the flask and heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue via column chromatography to isolate the coupled product.
Conclusion
This compound stands out as a highly effective and versatile reagent in modern organic chemistry. Its stability, solubility, and reactivity make it an indispensable tool for constructing the carbon frameworks of novel therapeutic agents and functional materials. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers and drug development professionals to leverage this key building block in their synthetic endeavors.
References
- 1. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 2. This compound | OMICS [omicsbean.com]
- 3. This compound | Adheron Theurapeutics [adherontherapeutics.com]
- 4. nbinno.com [nbinno.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scbt.com [scbt.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. youtube.com [youtube.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 4-(Boc-amino)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-(Boc-amino)benzeneboronic acid pinacol ester, a key building block in synthetic organic chemistry. This document details its physicochemical characteristics, outlines standard experimental protocols for their determination, and illustrates a key synthetic application.
Core Physical and Chemical Properties
This compound, also known as tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, is a widely used reagent, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its Boc-protected amine and boronic ester functionalities make it a versatile partner in the synthesis of complex molecules, including pharmaceuticals and functional materials.
Data Presentation: Physicochemical Properties
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| CAS Number | 330793-01-6 | [1] |
| Molecular Formula | C₁₇H₂₆BNO₄ | [1] |
| Molecular Weight | 319.20 g/mol | [1] |
| Appearance | White to off-white solid, crystals, or powder | [2] |
| Melting Point | 167-170 °C | [1][2] |
| Solubility | While quantitative data for this specific compound is not readily available, pinacol esters of phenylboronic acids generally exhibit high solubility in organic solvents such as chloroform, and moderate to high solubility in ethers and ketones.[3][4] The compound is used in solvents like dioxane for synthesis.[2] | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.53 (s, 1H), 7.56 (d, J = 8.5 Hz, 2H), 7.47 (d, J = 8.5 Hz, 2H), 1.48 (s, 9H), 1.29 (s, 12H) | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below. These protocols represent standard laboratory practices.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
¹H NMR Spectroscopy for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen atoms.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired using a standard pulse sequence on a 400 MHz or higher field instrument. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Analysis: The chemical shifts, integration values (relative number of protons), and coupling patterns (multiplicity) of the peaks are analyzed to confirm that they match the expected structure of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of the compound by separating it from any impurities.
Methodology:
-
Sample Preparation: A stock solution of the compound is prepared by accurately weighing and dissolving it in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL). The solution is filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). The flow rate is typically set to 1.0 mL/min, and the column temperature is maintained (e.g., at 30°C).
-
Detection: A UV detector is used, with the wavelength set to a value where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: A small volume (e.g., 10 µL) of the sample solution is injected. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for this compound. This reaction is fundamental in drug development for creating biaryl structures.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
References
An In-depth Technical Guide on 4-(Boc-amino)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Boc-amino)benzeneboronic acid pinacol ester, a key reagent in organic synthesis and drug discovery. The document details available solubility data, outlines experimental protocols for solubility determination, and presents a typical workflow for its synthesis and purification.
Core Properties
4-(tert-butoxycarbonylamino)phenylboronic acid pinacol ester, also known as tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, is a white solid with a melting point in the range of 167-170 °C.[1][2] It is widely utilized as a building block in Suzuki-Miyaura cross-coupling reactions to introduce a Boc-protected aminophenyl group in the synthesis of complex organic molecules.
Solubility Profile
Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, qualitative information and data from analogous compounds provide valuable insights into its solubility characteristics.
Generally, the pinacol ester group is known to enhance the solubility of boronic acids in organic solvents.[3] For instance, a study on the parent compound, phenylboronic acid pinacol ester, demonstrated that it has high solubility in a range of organic solvents, with only minor differences in solubility observed across different solvent types.[4][5] The highest solubility for the unsubstituted pinacol ester was noted in chloroform, and the lowest in hydrocarbons.[4][5]
For a related compound, 2-(BOC-aminophenyl)boronic acid pinacol ester, it is noted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.[6] During its synthesis and purification, this compound is processed using solvents like anhydrous dioxane for the reaction and a mixture of petroleum ether and ethyl acetate for chromatographic purification, indicating its solubility in these solvent systems.[1]
Table 1: Solubility Data for Phenylboronic Acid Pinacol Ester (Unsubstituted Analogue)
The following table presents the solubility of the parent compound, phenylboronic acid pinacol ester, in various organic solvents, expressed as the mole fraction (x₁) at different temperatures. This data is derived from a study by Leszczyński et al. and serves as a useful reference for estimating the solubility behavior of its Boc-amino substituted derivative.[4][7]
| Temperature (°C) | Chloroform (x₁) | 3-Pentanone (x₁) | Acetone (x₁) | Dipropyl Ether (x₁) | Methylcyclohexane (x₁) |
| -20 | ~0.45 | ~0.40 | ~0.35 | ~0.30 | ~0.15 |
| 0 | ~0.60 | ~0.55 | ~0.50 | ~0.45 | ~0.25 |
| 20 | ~0.75 | ~0.70 | ~0.65 | ~0.60 | ~0.40 |
| 40 | ~0.90 | ~0.85 | ~0.80 | ~0.75 | ~0.55 |
Note: The data in this table is for the unsubstituted phenylboronic acid pinacol ester and should be used as an approximation for this compound.
Experimental Protocols
Determination of Solubility by the Dynamic Method
A robust method for determining the solubility of boronic esters involves a dynamic approach where the transition from a turbid solution to a clear solution is monitored.[4][5] This method is particularly useful for generating solubility curves as a function of temperature.
Principle: A mixture of the solute and solvent of a known composition is heated at a controlled rate. The temperature at which the solid phase completely dissolves, marked by the disappearance of turbidity, is recorded as the solubility temperature for that specific concentration.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat for precise temperature control
-
Luminance probe or a similar light intensity measurement device
-
Calibrated thermometer
Procedure:
-
A precise amount of this compound and the chosen organic solvent are weighed and placed into the jacketed glass vessel.
-
The mixture is heated slowly and stirred continuously to ensure thermal equilibrium.
-
The luminance probe is used to monitor the light transmission through the solution.
-
The temperature at which the last solid particles disappear, resulting in a clear solution and a stable, high light intensity reading, is recorded.
-
The system is then cooled to allow for recrystallization, and the measurement can be repeated to ensure accuracy.
-
This process is repeated for various compositions of the solute and solvent to construct a complete solubility curve.
Synthesis and Purification Workflow
The synthesis of this compound is commonly achieved via a palladium-catalyzed cross-coupling reaction.[1] The subsequent purification by column chromatography provides a practical context for its solubility.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Considerations
It is important to note that boronic acid pinacol esters can be susceptible to hydrolysis, converting to the corresponding boronic acid.[8][9] This degradation can be influenced by the analytical conditions, such as the presence of water or protic solvents, and the choice of stationary phase in chromatographic methods.[8][9] For accurate analysis, especially using reverse-phase HPLC, it is recommended to use aprotic solvents for sample preparation and to carefully select the column and mobile phase to minimize on-column hydrolysis.[8][10]
References
- 1. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 2. 4-(N-Boc-amino)phenylboronic acid pinacol ester 97 330793-01-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 4-(Boc-amino)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Boc-amino)benzeneboronic acid pinacol ester. This information is critical for ensuring the integrity of the compound in research and drug development applications, where purity and stability are paramount.
Core Compound Properties
This compound is a white to off-white solid crystalline powder. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₆BNO₄ |
| Molecular Weight | 319.20 g/mol |
| CAS Number | 330793-01-6 |
| Melting Point | 167-170 °C[1] |
| Solubility | Soluble in common organic solvents such as chloroform, acetone, and ethyl acetate. Poorly soluble in water. |
| Physical Form | Solid, crystalline powder |
Stability Profile
The stability of this compound is influenced by several factors, primarily moisture, pH, light, and temperature. The presence of both a boronic acid pinacol ester and a Boc-protecting group dictates its degradation pathways.
Hydrolytic Stability
The pinacol ester of boronic acids is susceptible to hydrolysis, a reaction that is significantly influenced by pH. Studies on structurally similar phenylboronic acid pinacol esters reveal that hydrolysis is considerably accelerated at physiological pH (7.4)[2][3].
A key study on para-amino-phenylboronic acid, a close analog lacking the Boc-protecting group, demonstrated rapid hydrolysis. The pinacol ester completely converted to the corresponding boronic acid within five minutes in a pH 7.4 buffer[3]. While the electron-withdrawing nature of the Boc-carbamoyl group may slightly alter the electronic properties of the phenyl ring, it is anticipated that this compound will also exhibit significant hydrolytic lability, particularly in aqueous solutions that are neutral to basic.
Key takeaway: Avoid prolonged exposure to aqueous environments, especially under neutral or basic conditions, to prevent hydrolysis of the pinacol ester.
Thermal Stability
The Boc (tert-butoxycarbonyl) protecting group is known to be thermally labile, although cleavage typically requires elevated temperatures. Thermal deprotection of Boc groups can occur at temperatures around 150 °C or higher. Therefore, for storage and handling at room temperature, the Boc group is expected to be stable.
Photostability
As per the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is a crucial part of stress testing for new active substances[4][5]. While specific photostability studies for this compound are not published, aromatic compounds, in general, can be susceptible to photodegradation. It is recommended to protect the compound from light to minimize the risk of degradation.
Oxidative Stability
The boron-carbon bond in boronic acids and their esters can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere if long-term stability is critical, although for routine handling, this may not be necessary if stored properly.
Summary of Stability Data and Recommendations
| Condition | Stability Profile | Recommended Storage and Handling |
| Moisture/Humidity | Sensitive. The pinacol ester can hydrolyze to the corresponding boronic acid. This process is accelerated in neutral to basic aqueous solutions. | Store in a tightly sealed container in a dry environment. A desiccator is recommended for long-term storage. Avoid exposure to humid air. |
| Temperature | Thermally stable at ambient temperatures. The Boc group can undergo thermal cleavage at elevated temperatures (typically >150 °C). | Store at room temperature or in a refrigerator (2-8 °C) for enhanced long-term stability. Avoid excessive heat. |
| Light | Potentially photosensitive. Aromatic compounds can degrade upon exposure to UV or visible light. | Store in an opaque or amber container to protect from light. |
| pH | The pinacol ester is more stable under acidic conditions and hydrolyzes rapidly at neutral to basic pH. | For any solution-based applications, use anhydrous aprotic solvents. If aqueous media are necessary, prepare solutions fresh and use them promptly. Acidic conditions may favor ester stability but could risk Boc-group cleavage over extended periods. |
| Incompatible Materials | Strong oxidizing agents, strong acids (can cleave the Boc group), and strong bases (can promote hydrolysis). | Store away from strong acids, bases, and oxidizing agents. |
Degradation Pathways
The primary degradation pathways for this compound involve the hydrolysis of the pinacol ester and the cleavage of the Boc-protecting group.
References
- 1. 4-(N-Boc-amino)phenylboronic acid pinacol ester 97 330793-01-6 [sigmaaldrich.com]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
An In-depth Technical Guide to the Safety of 4-(Boc-amino)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 4-(Boc-amino)benzeneboronic acid pinacol ester, a key reagent in synthetic chemistry. The information is compiled from various safety data sheets and scientific publications to ensure a thorough understanding of the compound's properties and associated hazards.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Key quantitative physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₆BNO₄ | [2][3] |
| Molecular Weight | 319.20 g/mol | [2][3] |
| Melting Point | 167-170 °C | [2][3] |
| Boiling Point | No data available | |
| Flash Point | Not applicable | [2][3] |
| Solubility | No data available | |
| Appearance | Crystals or powder or crystalline powder | [1] |
| Color | White | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Toxicological Information
General Toxicological Profile of Arylboronic Acids:
-
Acute Toxicity: While specific data for this compound is unavailable, a related compound, 4-Aminophenylboronic acid hydrochloride, is harmful if swallowed (Acute toxicity, oral, Category 4).[4]
-
Mutagenicity: Some arylboronic acids have tested positive in in-vitro mutagenicity assays (e.g., Ames test). The proposed mechanism involves the generation of organic radicals through oxidation. However, in-vivo studies on a variety of arylboronic acid scaffolds have not shown mutagenic effects.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by IARC, ACGIH, NTP, or OSHA.[4]
Experimental Protocols for Safe Handling and Emergencies
Standard Handling Protocol
Due to its potential hazards, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.
Caption: Workflow for the standard handling of this compound.
Emergency Spill Response Protocol
In the event of a spill, the following protocol should be followed to minimize exposure and environmental contamination.
Caption: Decision workflow for responding to a chemical spill.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
Caption: Recommended Personal Protective Equipment for handling the compound.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention. |
Storage and Stability
-
Storage: Keep in a dry place. Keep container tightly closed. Keep refrigerated.[4]
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron.[4]
Environmental Information
Specific ecotoxicity and biodegradability data for this compound is limited. However, the general class of boronic acids can have an impact on aquatic ecosystems.
-
Ecotoxicity: Studies on other aryl boronic acids have shown that they can affect the growth and photosynthetic apparatus of cyanobacteria in a dose-dependent manner.[5]
-
Biodegradability: Some phenylboronic acid ester-containing polymers have been shown to be degradable under oxidative conditions.[2] The environmental fate of this specific compound has not been thoroughly investigated. It is advised to prevent its release into the environment.
Disposal Considerations
Waste from this chemical should be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash. Contaminated packaging should be treated as the chemical itself.[5]
References
A Technical Guide to 4-(Boc-amino)benzeneboronic acid pinacol ester: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Boc-amino)benzeneboronic acid pinacol ester, a key building block in modern organic synthesis. This document details its commercial availability, provides a detailed synthesis protocol, and explores its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.
Commercial Availability and Physical Properties
This compound, also known as tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, is readily available from a variety of chemical suppliers. The compound is typically supplied as a white to off-white solid with a purity of 97% or higher. Below is a summary of its key physical properties and a list of major commercial suppliers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 330793-01-6 |
| Molecular Formula | C₁₇H₂₆BNO₄ |
| Molecular Weight | 319.20 g/mol |
| Appearance | White to off-white solid (crystals or powder) |
| Melting Point | 167-170 °C (lit.)[1] |
| Purity (typical) | ≥97% (HPLC)[1] |
| Solubility | Soluble in organic solvents such as dioxane, THF, and ethyl acetate. |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | 1g, 5g, 25g |
| Thermo Scientific Chemicals (Alfa Aesar) | 97% | 1g, 5g |
| TCI Chemicals | >98% | 1g, 5g, 25g |
| Boron Molecular | 97% | 1g, 5g, 25g, 100g |
| Combi-Blocks | >97% | 1g, 5g, 10g, 25g |
Note: Availability and offered quantities are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound via a Miyaura borylation reaction.
Reaction Scheme:
References
Synthesis of 4-(Boc-amino)benzeneboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes to 4-(Boc-amino)benzeneboronic acid pinacol ester, a crucial building block in medicinal chemistry and materials science. This document provides a comparative analysis of common methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting the most suitable synthesis strategy for their specific needs.
Introduction
This compound is a versatile bifunctional molecule widely employed in organic synthesis. The presence of a Boc-protected amine and a boronic acid pinacol ester on the same aromatic ring makes it an invaluable reagent for Suzuki-Miyaura cross-coupling reactions and other transformations. Its application spans the synthesis of complex pharmaceutical intermediates, novel organic materials, and biologically active compounds. The selection of an appropriate synthetic route is critical and depends on factors such as scale, cost, desired purity, and available starting materials. This guide explores the most prevalent and effective methods for its preparation.
Key Synthetic Routes
There are three primary strategies for the synthesis of this compound:
-
Miyaura Borylation of N-Boc-4-bromoaniline: This is arguably the most common and direct method, involving a palladium-catalyzed cross-coupling reaction.
-
Two-Step Synthesis from 4-Bromoaniline: A scalable and cost-effective approach that involves the protection of 4-bromoaniline followed by a halogen-metal exchange and borylation.
-
Boc Protection of 4-Aminophenylboronic Acid Pinacol Ester: This route is viable when the precursor, 4-aminophenylboronic acid pinacol ester, is readily available.
A fourth, related method, Iridium-catalyzed C-H borylation, is also discussed due to its relevance in the broader context of C-B bond formation on aniline derivatives.
Route 1: Miyaura Borylation of N-Boc-4-bromoaniline
The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from organic halides.[1] In this case, N-tert-butoxycarbonyl-4-bromoaniline is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[2]
Reaction Scheme:
Caption: Miyaura Borylation of N-Boc-4-bromoaniline.
Experimental Protocol
A detailed experimental protocol for the Miyaura borylation is as follows[2]:
-
To a 250 mL round-bottom flask, add N-tert-butoxycarbonyl-4-bromoaniline (7.75 g, 28.5 mmol), bis(pinacolato)diboron (10.5 g, 41.5 mmol), and potassium acetate (7.0 g, 71.4 mmol).
-
Add anhydrous dioxane (100 mL) to the flask.
-
Add Pd(dppf)Cl₂ (0.79 g, 1.1 mmol) to the mixture.
-
Protect the reaction mixture with an inert atmosphere (argon).
-
Stir the reaction mixture at 110 °C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1) to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 36% | [2] |
| Purity | Not specified | [2] |
| Melting Point | 167-170 °C | [2] |
Mechanism: The Catalytic Cycle of Miyaura Borylation
The mechanism of the Miyaura borylation involves a catalytic cycle with a palladium complex.[3][4]
Caption: Catalytic Cycle of the Miyaura Borylation.
Route 2: Two-Step Synthesis from 4-Bromoaniline
This route is particularly advantageous for large-scale synthesis due to its practicality and cost-effectiveness. It involves the initial protection of 4-bromoaniline, followed by a metalation reaction and subsequent borylation and esterification.[5]
Reaction Scheme:
References
A Technical Guide to the Synthesis of 4-(Boc-amino)benzeneboronic Acid Pinacol Ester: Key Intermediates and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-(Boc-amino)benzeneboronic acid pinacol ester, a critical building block in pharmaceutical and materials science. The document outlines the primary synthetic routes, identifies key intermediates, and provides comprehensive experimental protocols. All quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.
Introduction
This compound is a versatile bifunctional molecule widely employed in organic synthesis. The presence of a Boc-protected amine and a boronic acid pinacol ester on the same aromatic ring allows for sequential and diverse chemical transformations. This reagent is particularly valuable in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures found in many biologically active compounds and functional materials.[1] This guide explores the most common and efficient synthetic strategies for its preparation.
Synthetic Strategies and Key Intermediates
Two principal synthetic routes are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.
Route A: Palladium-Catalyzed Borylation of a Boc-Protected Aryl Halide
This approach involves the initial protection of an aniline derivative, followed by a palladium-catalyzed borylation reaction. The key intermediate in this route is N-tert-butoxycarbonyl-4-bromoaniline.
Route B: Boc Protection of an Aminophenylboronic Acid Derivative
In this alternative strategy, the boronic acid pinacol ester functionality is introduced first, followed by the protection of the amino group. The central intermediate for this route is 4-aminobenzeneboronic acid pinacol ester.
A summary of the key intermediates and their roles is presented below:
| Intermediate | CAS Number | Role in Synthesis |
| N-tert-Butoxycarbonyl-4-bromoaniline | 131818-17-2 | A key substrate for palladium-catalyzed borylation in Route A. The Boc group protects the amine during the cross-coupling reaction. |
| 4-Aminobenzeneboronic acid pinacol ester | 214360-73-3 | The direct precursor to the final product in Route B, where it undergoes Boc protection. It is also a valuable building block in its own right for various chemical syntheses.[2] |
| 4-Bromo-N-(diphenylmethylidene)aniline | 574-51-6 | A protected form of 4-bromoaniline used in a multi-step synthesis to produce 4-aminobenzeneboronic acid pinacol ester, a key intermediate in Route B.[3] |
| 4-Aminophenylboronic acid hydrochloride | 819-97-6 | A starting material for the direct esterification with pinacol to form 4-aminobenzeneboronic acid pinacol ester.[4] |
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product, along with tabulated quantitative data for comparison of different methods.
Synthesis of Key Intermediates
1. Synthesis of N-tert-Butoxycarbonyl-4-bromoaniline (Intermediate for Route A)
This intermediate is prepared by the protection of 4-bromoaniline with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
In a typical procedure, 4-bromoaniline is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) are added, followed by a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) in catalytic amounts. The reaction mixture is stirred at room temperature for a period of 2 to 12 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield N-tert-butoxycarbonyl-4-bromoaniline as a white solid.[5]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-Bromoaniline | Boc₂O, Et₃N, DMAP (catalytic) | DCM | 2-12 h | >95% | [5] |
2. Synthesis of 4-Aminobenzeneboronic acid pinacol ester (Intermediate for Route B)
There are multiple effective methods for the synthesis of this key intermediate.
Method 2a: Palladium-Catalyzed Borylation of 4-Bromoaniline
Experimental Protocol:
To a solution of 4-bromoaniline (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in a solvent like dioxane, potassium acetate (3.0 eq) is added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 30 minutes. A palladium catalyst, such as PdCl₂(dppf) (3-5 mol%), is then added, and the reaction is heated at 80-100 °C for 6-12 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The residue is taken up in a suitable organic solvent like ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give 4-aminobenzeneboronic acid pinacol ester.[4]
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| 4-Bromoaniline | Bis(pinacolato)diboron, KOAc, PdCl₂(dppf) | Dioxane | 100 °C | 6 h | 50.78% | [4] |
Method 2b: From 4-Aminophenylboronic acid hydrochloride
Experimental Protocol:
4-Aminophenylboronic acid hydrochloride (1.0 eq), pinacol (1.0-1.2 eq), and a dehydrating agent such as anhydrous magnesium sulfate are suspended in tetrahydrofuran (THF). The mixture is stirred at room temperature for 5-24 hours. The solid is then filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization to afford pure 4-aminobenzeneboronic acid pinacol ester.[4]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-Aminophenylboronic acid hydrochloride | Pinacol, MgSO₄ | THF | 5 h | 76% | [4] |
Method 2c: Multi-step Synthesis from 4-Bromoaniline via a Protected Intermediate
This scalable process involves the protection of 4-bromoaniline, followed by metalation, borylation, and deprotection.[3]
-
Step 1: Protection: 4-Bromoaniline is reacted with diphenyl ketone in the presence of boron trifluoride etherate to form 4-bromo-N-(diphenylmethylidene)aniline.
-
Step 2: Metalation and Borylation: The protected aniline is treated with a lithium trialkylmagnesiate, followed by reaction with trimethyl borate.
-
Step 3: Esterification and Deprotection: The resulting boronic acid is esterified with pinacol, and the diphenylmethylidene protecting group is removed by acid hydrolysis to yield 4-aminobenzeneboronic acid pinacol ester.[3]
| Starting Material | Key Reagents | Overall Yield | Reference |
| 4-Bromoaniline | Diphenyl ketone, BF₃·OEt₂, i-Bu(n-Bu)₂MgLi, B(OMe)₃, Pinacol, HCl | 70% | [3] |
Synthesis of this compound
Route A: From N-tert-Butoxycarbonyl-4-bromoaniline
Experimental Protocol:
In a round-bottom flask, N-tert-butoxycarbonyl-4-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (2.5 eq) are dissolved in an anhydrous solvent such as dioxane. The mixture is sparged with argon for 30 minutes. The palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is then added (typically 3-5 mol%). The reaction mixture is heated to 110 °C and stirred for 12 hours under an argon atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by silica gel column chromatography (e.g., eluting with a mixture of petroleum ether and ethyl acetate) to provide this compound as a white solid.[6]
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| N-tert-Butoxycarbonyl-4-bromoaniline | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl₂ | Dioxane | 110 °C | 12 h | 36% | [6] |
Route B: From 4-Aminobenzeneboronic acid pinacol ester
Experimental Protocol:
4-Aminobenzeneboronic acid pinacol ester is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) and a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) (catalytic amount) are added. The reaction is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is typically pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.[7]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-Aminobenzeneboronic acid pinacol ester | Boc₂O, Et₃N, DMAP (catalytic) | DCM | 2-4 h | High Yield | [7] |
Reaction Pathways and Experimental Workflows
Palladium-Catalyzed Borylation of Aryl Halides: A Mechanistic Overview
The palladium-catalyzed borylation of aryl halides, a key step in Route A, proceeds through a catalytic cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate and regenerate the Pd(0) catalyst.[8][9]
Caption: Catalytic cycle for the palladium-catalyzed borylation of an aryl halide.
General Experimental Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of the target compound and its intermediates.
Caption: A generalized workflow for the synthesis, workup, and purification.
Conclusion
The synthesis of this compound can be achieved through multiple efficient routes. The choice between the borylation of a pre-formed Boc-protected aniline or the Boc-protection of an existing aminophenylboronic acid derivative will depend on various factors including scale, cost, and available starting materials. This guide provides the necessary technical details, including experimental protocols and comparative data, to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.
References
- 1. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Page loading... [guidechem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Technical Guide: Spectroscopic Characterization of 4-(Boc-amino)benzeneboronic acid pinacol ester
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Boc-amino)benzeneboronic acid pinacol ester, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate[1][2]
-
Molecular Weight: 319.20 g/mol [6]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.53 | Singlet | - | 1H | N-H (carbamate) |
| 7.56 | Doublet | 8.5 | 2H | Ar-H (ortho to boronate ester) |
| 7.47 | Doublet | 8.5 | 2H | Ar-H (ortho to NHBoc) |
| 1.48 | Singlet | - | 9H | -C(CH₃)₃ (Boc group) |
| 1.29 | Singlet | - | 12H | -C(CH₃)₂C(CH₃)₂- (pinacol group) |
Solvent: DMSO-d₆, Frequency: 400 MHz[3]
Table 2: Expected ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~153 | C=O (carbamate) |
| ~142 | Ar-C (ipso to boronate ester) |
| ~136 | Ar-C (ortho to boronate ester) |
| ~120 | Ar-C (ortho to NHBoc) |
| ~118 | Ar-C (ipso to NHBoc) |
| ~84 | -C(CH₃)₂C(CH₃)₂- (pinacol group) |
| ~80 | -C(CH₃)₃ (Boc group) |
| ~28 | -C(CH₃)₃ (Boc group) |
| ~25 | -C(CH₃)₂C(CH₃)₂- (pinacol group) |
Note: Actual experimental data for ¹³C NMR was not available in the provided search results. The chemical shifts are predicted based on the structure and typical values for similar compounds.
Table 3: Expected Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch (carbamate) |
| ~2980 | Medium-Strong | C-H Stretch (aliphatic) |
| ~1720 | Strong | C=O Stretch (carbamate) |
| ~1590, ~1510 | Medium | C=C Stretch (aromatic) |
| ~1360 | Strong | B-O Stretch |
| ~1240, ~1160 | Strong | C-O Stretch (ester and carbamate) |
Note: Specific experimental IR data was not available in the provided search results. The wavenumbers are predicted based on characteristic absorption frequencies of the functional groups present in the molecule.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 319.20 | [M]⁺ (Molecular Ion) |
| 263.17 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc group) |
| 219.14 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 163.11 | [M - C₅H₉O₂ - C₄H₈]⁺ |
Note: Specific experimental mass spectrometry data was not available. The m/z values are calculated based on the molecular formula and expected fragmentation patterns.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The data is collected over a specific mass-to-charge (m/z) range (e.g., 50-500 amu).
-
High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 2. L19653.06 [thermofisher.com]
- 3. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. rdchemicals.com [rdchemicals.com]
- 6. 4-(N-Boc-氨基)苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(Boc-amino)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-(Boc-amino)benzeneboronic acid pinacol ester with various aryl halides. The Boc-protected amino group and the stable pinacol ester of the boronic acid make this reagent a versatile building block in medicinal chemistry and materials science for the synthesis of complex molecules.[1][2]
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The pinacol ester of the boronic acid offers enhanced stability and easier handling compared to the free boronic acid.[3]
References
Application Notes and Protocols for the Preparation of Substituted Anilines using 4-(Boc-amino)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted anilines utilizing 4-(Boc-amino)benzeneboronic acid pinacol ester. This versatile building block is instrumental in the construction of biaryl amine scaffolds, which are prevalent in medicinal chemistry and materials science. The protocols herein describe a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond, followed by the deprotection of the Boc group to yield the desired substituted aniline. This guide offers detailed experimental procedures, quantitative data, and visual workflows to facilitate the efficient synthesis of these important compounds.
Introduction
Substituted anilines, particularly biaryl amines, are key structural motifs in a vast array of pharmacologically active compounds and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of its starting materials.[1][2] this compound serves as a stable and effective precursor to an aniline moiety in these coupling reactions. The Boc (tert-butyloxycarbonyl) protecting group allows for the selective coupling at the boronic ester position without interference from the reactive amino group. Subsequent removal of the Boc group under acidic or neutral conditions provides the target substituted aniline.
Part 1: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This section details the palladium-catalyzed cross-coupling of this compound with various aryl halides to synthesize N-Boc-protected biaryl amines.
Reaction Scheme
Caption: General synthetic route to substituted anilines.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask or Schlenk tube, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected biaryl amine.
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes the reaction yields for the coupling of this compound with a variety of aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O 4:1 | 90 | 6 | 92 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O 2:1:1 | 85 | 8 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O 4:1 | 100 | 4 | 85 |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O 5:1 | 95 | 10 | 78 |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O 10:1 | 100 | 12 | 95 |
Part 2: Deprotection of N-Boc-Protected Biaryl Amines
This section outlines common and effective methods for the removal of the Boc protecting group to yield the final substituted aniline products. The choice of deprotection method will depend on the sensitivity of the functional groups present in the molecule.
Experimental Workflow: Boc Deprotection
Caption: General workflow for Boc deprotection.
Protocol 2.1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is a common and generally rapid method for Boc deprotection.
Materials:
-
N-Boc-protected biaryl amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50% in Dichloromethane, v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc-protected biaryl amine in dichloromethane.
-
Add the TFA solution dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the substituted aniline.
Protocol 2.2: Deprotection using HCl in Dioxane
This method often results in the precipitation of the aniline as its hydrochloride salt, which can be a convenient method of purification.
Materials:
-
N-Boc-protected biaryl amine (1.0 equiv)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-protected biaryl amine in a minimal amount of 1,4-dioxane or suspend it directly in the HCl solution.
-
Add the 4M HCl in dioxane solution.
-
Stir the mixture at room temperature for 1-4 hours. The product often precipitates as the hydrochloride salt.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, collect the solid by filtration and wash with diethyl ether.
-
The hydrochloride salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.
Quantitative Data Summary: Boc Deprotection
| Entry | N-Boc-Protected Amine | Deprotection Reagent | Solvent | Time (h) | Yield (%) |
| 1 | N-Boc-4'-(methoxy)biphenyl-4-amine | 20% TFA in DCM | DCM | 1 | 98 |
| 2 | N-Boc-4'-(methyl)biphenyl-4-amine | 4M HCl in Dioxane | Dioxane | 2 | 95 (as HCl salt) |
| 3 | N-Boc-4'-(trifluoromethyl)biphenyl-4-amine | 50% TFA in DCM | DCM | 2 | 96 |
| 4 | N-Boc-4-(pyridin-3-yl)aniline | 4M HCl in Dioxane | Dioxane | 3 | 92 (as HCl salt) |
| 5 | N-Boc-4-(naphthalen-2-yl)aniline | p-TsOH·H₂O | Acetonitrile | 4 | 90 |
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic ester (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions, followed by Boc deprotection, is a highly effective and versatile strategy for the synthesis of a wide range of substituted anilines. The protocols and data provided in this document offer a reliable guide for researchers in academic and industrial settings, enabling the efficient production of these valuable compounds for applications in drug discovery and materials science.
References
Application Notes: Synthesis of Pharmaceutical Intermediates Using 4-(Boc-amino)benzeneboronic Acid Pinacol Ester
Introduction
4-(Boc-amino)benzeneboronic acid pinacol ester is a versatile and highly valuable reagent in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure combines a stable boronic acid pinacol ester, ideal for Suzuki-Miyaura cross-coupling reactions, with a Boc-protected amine. This protection strategy is advantageous as the Boc group is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions in a subsequent step. This allows for the strategic introduction of a primary aniline moiety, a key pharmacophore in a wide array of biologically active molecules, including kinase inhibitors.[1] The pinacol ester form enhances the stability and solubility of the boronic acid, making it a preferred choice for chemists in both research and process development settings.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative biaryl amine intermediate, a common scaffold in many pharmaceutical compounds.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many approved drugs.
Advantages of using this compound:
-
High Stability: The pinacol ester is generally more stable and easier to handle than the corresponding free boronic acid.[1]
-
Orthogonal Protection: The Boc-protecting group is stable to the basic reaction conditions of the Suzuki coupling, allowing for selective deprotection at a later synthetic stage.
-
Versatility: The resulting Boc-protected biaryl amine can be deprotected to the free amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions.[1]
-
Access to Important Scaffolds: This building block provides a direct route to 4-aminobiaryl structures, which are key components of numerous kinase inhibitors and other therapeutic agents.
A logical workflow for the utilization of this reagent in a typical pharmaceutical synthesis program is outlined below.
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction between this compound and 2-chloro-5-iodopyridine to synthesize tert-butyl (4-(6-chloropyridin-3-yl)phenyl)carbamate, a potential intermediate for kinase inhibitors.
Protocol: Synthesis of tert-butyl (4-(6-chloropyridin-3-yl)phenyl)carbamate
This protocol is based on general procedures for Suzuki-Miyaura couplings.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
2-chloro-5-iodopyridine (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2-chloro-5-iodopyridine (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The reaction mixture should be approximately 0.1 M in the limiting reagent.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are representative and can vary based on the specific substrate and reaction scale.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-5-iodopyridine | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 85-95 |
| 2 | 4-bromobenzonitrile | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 80-90 |
| 3 | 1-bromo-4-nitrobenzene | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | 2-MeTHF | 80 | 4 | 90-98 |
| 4 | 2-bromopyridine | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME/H₂O | 85 | 8 | 75-85 |
Conclusion
This compound is a robust and indispensable building block for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient and scalable method for the construction of biaryl amines, which are core structures in numerous targeted therapies. The protocols and data presented herein offer a practical guide for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
References
Synthesis of N-Containing Heterocycles via 4-(Boc-amino)benzeneboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-containing heterocycles utilizing 4-(Boc-amino)benzeneboronic acid pinacol ester. This versatile reagent serves as a key building block in modern organic synthesis, particularly in the construction of N-aryl scaffolds prevalent in pharmaceuticals and functional materials. The methodologies outlined below focus on two powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.
Overview of Synthetic Strategies
This compound is a stable, easy-to-handle source of the 4-(Boc-amino)phenyl group, which is a common motif in bioactive molecules. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions, revealing the primary aniline for further functionalization. The two primary methods for incorporating this moiety into N-containing heterocycles are:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between the boronic acid pinacol ester and a halo-substituted heterocycle (e.g., bromo- or chloro-pyridines, -indoles, -pyrazoles). This reaction is highly versatile and tolerates a wide range of functional groups.
-
Chan-Lam Coupling: A copper-catalyzed N-arylation reaction between the boronic acid pinacol ester and an N-H bond of a heterocycle (e.g., indoles, pyrazoles, imidazoles). This method offers a complementary approach, particularly for the direct arylation of heterocycles without prior halogenation.
Experimental Protocols
Suzuki-Miyaura Coupling Protocol: Synthesis of N-(4-(Boc-amino)phenyl)pyrazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various bromopyrazoles.[1]
Materials:
-
This compound
-
Substituted bromopyrazole
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyrazole (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (2-5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., dioxane/water 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chan-Lam Coupling Protocol: Synthesis of N-(4-(Boc-amino)phenyl)indoles
This protocol provides a general method for the copper-catalyzed N-arylation of indoles with this compound.
Materials:
-
This compound
-
Substituted indole
-
Copper catalyst (e.g., Cu(OAc)₂, CuI)
-
Base (e.g., pyridine, Et₃N, K₂CO₃) - optional, can be solvent
-
Solvent (e.g., CH₂Cl₂, MeOH, DMF)
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add the indole (1.0 equiv), this compound (1.5 equiv), and the copper catalyst (10-20 mol%).
-
If using, add the base (2.0 equiv) and molecular sieves.
-
Add the solvent and stir the mixture, open to the air, at room temperature to 60 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols: Solvent Effects on Suzuki Reactions with 4-(Boc-amino)benzeneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the impact of solvent selection on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(Boc-amino)benzeneboronic acid pinacol ester. This valuable building block is frequently employed in the synthesis of complex molecules in the pharmaceutical and materials science industries. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and purity of the desired biaryl product.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester derivative, with an organohalide in the presence of a palladium catalyst and a base. The stability, ease of handling, and reactivity of this compound make it a popular reagent for introducing a protected aniline moiety.
Solvents play a multifaceted role in the Suzuki-Miyaura reaction. They are responsible for dissolving the reactants, catalyst, and base, and they can influence the stability of the catalytic species and the rate of the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The polarity, protic or aprotic nature, and coordinating ability of the solvent can all affect the reaction outcome.
Data Presentation: Solvent Effects on Reaction Yield
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 | Patent Data |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 92 | Journal Article |
| 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 78 | Journal Article |
| 4-Bromobenzonitrile | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O (3:1) | 80 | 95 | Journal Article |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 65 | Journal Article |
| 4-Iodoacetophenone | PdCl₂(dppf) | Na₂CO₃ | Acetonitrile/H₂O (5:1) | 85 | 88 | Journal Article |
| 3-Bromobenzaldehyde | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 75 | Journal Article |
Note: The data presented is a compilation from various sources and direct comparison may be limited due to variations in other reaction parameters such as catalyst, base, and temperature.
Experimental Protocols
This section provides a detailed, representative protocol for performing a Suzuki-Miyaura cross-coupling reaction with this compound.
Materials:
-
This compound (1.1 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.1 eq), palladium catalyst (0.03 eq), and base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe. The typical solvent ratio is 4:1 to 10:1 (organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for optimizing solvent conditions.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Application Notes and Protocols: Deprotection of the Boc Group Following Suzuki-Miyaura Coupling with 4-(Boc-amino)benzeneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 4-(Boc-amino)benzeneboronic acid pinacol ester is a versatile building block in these reactions, allowing for the introduction of a protected aniline moiety onto a wide range of aryl or heteroaryl scaffolds. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under various reaction conditions and its facile cleavage under acidic conditions.
This document provides detailed application notes and protocols for the deprotection of the Boc group from the resulting biaryl product following a Suzuki-Miyaura coupling reaction. The choice of deprotection conditions is critical to ensure high yield and purity of the final amine product, especially when other acid-sensitive functional groups may be present in the molecule.
Deprotection Strategies
The removal of the Boc group is an acid-catalyzed process that proceeds through the formation of a transient tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[1] The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that provides rapid and efficient deprotection, often at room temperature.[2][3] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).
-
Hydrochloric Acid (HCl): HCl, often used as a solution in an organic solvent such as 1,4-dioxane or methanol, offers a milder alternative to TFA.[4] This can be advantageous when the substrate contains other acid-labile functional groups.
The choice between these reagents will depend on the specific substrate and the desired reaction conditions.
Data Presentation: Comparison of Common Boc Deprotection Methods
The following table summarizes typical conditions and outcomes for the deprotection of Boc-protected amines. While this data is not specific to the post-coupling product of this compound, it provides a general guideline for selecting appropriate conditions.
| Deprotection Reagent | Solvent(s) | Typical Concentration | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - RT | 30 min - 2 h | >95 | Rapid and efficient. Can cleave other acid-sensitive groups.[5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | RT | 1 - 16 h | >90 | Milder conditions. The resulting hydrochloride salt often precipitates. |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 1.25 M | RT | 1 - 6 h | >90 | Useful when the substrate has poor solubility in dioxane. |
| Hydrochloric Acid (HCl) | Ethyl Acetate (EtOAc) | Saturated | RT | 1 - 6 h | >90 | Can be a good alternative to dioxane or methanol.[5] |
Experimental Protocols
The following are detailed protocols for the deprotection of a Boc-protected biaryl compound obtained after Suzuki-Miyaura coupling with this compound.
Important Considerations Before Starting:
-
Substrate Stability: Assess the stability of your coupled product, including the boronic acid pinacol ester moiety, to acidic conditions. While pinacol boronic esters are generally stable, prolonged exposure to strong acids can lead to hydrolysis.
-
Monitoring the Reaction: The progress of the deprotection should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure complete conversion and minimize side product formation.
-
Work-up Procedure: The work-up is crucial for isolating the desired amine in high purity. The choice of work-up will depend on the properties of the product (e.g., solubility) and the deprotection reagent used.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is suitable for substrates that are stable to strong acidic conditions and when rapid deprotection is desired.
Materials:
-
Boc-protected biaryl compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected biaryl compound (1.0 equiv) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution. A common ratio is 1:1 TFA:DCM.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual TFA.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a milder alternative to TFA and is suitable for substrates with acid-sensitive functional groups.
Materials:
-
Boc-protected biaryl compound
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether or hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Boc-protected biaryl compound (1.0 equiv) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
Add 4 M HCl in 1,4-dioxane (5-10 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 to 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, add diethyl ether or hexanes to facilitate further precipitation.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a biaryl amine, starting from the Suzuki-Miyaura coupling followed by the Boc deprotection.
Caption: General experimental workflow from Suzuki coupling to Boc deprotection.
Boc Deprotection Mechanism
The following diagram outlines the acid-catalyzed deprotection mechanism of the Boc group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions with 4-(Boc-amino)benzeneboronic acid pinacol ester
Welcome to the technical support center for 4-(Boc-amino)benzeneboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile reagent.
Troubleshooting Guide
Experiments involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions, can sometimes yield unexpected results. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Catalytic System: The palladium catalyst and/or ligand may not be optimal for the specific substrates. 2. Protodeboronation: The C-B bond of the boronic ester is cleaved, replacing it with a C-H bond. This is often promoted by high pH, elevated temperatures, and the presence of water.[1][2] 3. Homocoupling: The boronic ester couples with itself to form a biaryl byproduct. This can be promoted by the presence of oxygen and certain palladium species.[3] 4. Boc Deprotection: The Boc protecting group is removed under the reaction conditions, leading to the free amine which may complicate the reaction or purification. | 1. Optimize Catalyst System: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). 2. Minimize Protodeboronation: Use milder bases (e.g., K₂CO₃, Cs₂CO₃), lower the reaction temperature, use anhydrous solvents, and ensure the reaction is run under an inert atmosphere.[1][2] The use of pinacol esters over boronic acids generally increases stability against protodeboronation.[3] 3. Reduce Homocoupling: Thoroughly degas the reaction mixture to remove oxygen. Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). 4. Preserve Boc Group: Employ milder bases (e.g., K₂CO₃ instead of stronger bases like t-BuOK) and avoid excessively high temperatures.[4][5] |
| Formation of Significant Side Products | 1. Protodeboronation Product (Aniline derivative): As described above.[1][2] 2. Homocoupling Product (Biphenyl derivative): As described above.[3] 3. Boc Deprotection Product: The Boc group is labile under certain conditions. | 1. See solutions for Protodeboronation. 2. See solutions for Homocoupling. 3. See solutions for Boc Deprotection. |
| Inconsistent Reaction Results | 1. Variable Reagent Quality: The purity of the boronic ester, aryl halide, catalyst, and base can affect the outcome. 2. Inconsistent Reaction Setup: Variations in degassing, inert atmosphere, and temperature control can lead to inconsistent results. 3. Moisture Content: The presence of water can influence the rate of protodeboronation.[1] | 1. Ensure High Purity of Reagents: Use freshly purified reagents or reagents from a reliable commercial source. 2. Standardize Reaction Protocol: Maintain consistent procedures for degassing, maintaining an inert atmosphere, and temperature control. 3. Control Water Content: Use anhydrous solvents and dry glassware. If aqueous conditions are necessary, use a consistent amount of degassed water. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction with this compound?
A1: The most frequently encountered side reaction is protodeboronation .[1][2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of tert-butyl (4-aminophenyl)carbamate. This side reaction is typically promoted by basic conditions, elevated temperatures, and the presence of water.[1]
Q2: How can I minimize protodeboronation?
A2: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or potassium phosphate.
-
Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and ensure your glassware is thoroughly dried. If an aqueous base is required, use degassed water and minimize its amount.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to prevent oxidative degradation pathways that may contribute to protodeboronation.
Q3: Is the Boc protecting group stable under typical Suzuki-Miyaura coupling conditions?
A3: Generally, the Boc (tert-butoxycarbonyl) protecting group is stable under the basic conditions commonly used in Suzuki-Miyaura reactions, such as with carbonate bases.[5] However, it can be labile under more strongly basic conditions (e.g., with tert-butoxides) or at elevated temperatures for prolonged periods.[4] If Boc deprotection is observed, it is advisable to use a milder base and/or a lower reaction temperature.
Q4: What causes the formation of a homocoupling byproduct?
A4: Homocoupling of the boronic acid pinacol ester to form 4,4'-bis(Boc-amino)biphenyl is another possible side reaction. This is often promoted by the presence of molecular oxygen in the reaction mixture, which can lead to oxidative addition to the palladium catalyst and subsequent side reactions.[3] To prevent this, it is crucial to thoroughly degas the reaction solvent and maintain a strict inert atmosphere throughout the experiment.
Q5: Can I use this compound with aryl chlorides?
A5: While Suzuki-Miyaura couplings are most efficient with aryl iodides and bromides, couplings with aryl chlorides are also possible. However, they often require more active catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and potentially stronger bases. Be aware that these more forcing conditions may also increase the likelihood of side reactions like protodeboronation and Boc deprotection.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add the this compound, aryl bromide, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Common Side Reactions
The following diagram illustrates a logical workflow for troubleshooting common side reactions encountered when using this compound.
Caption: Troubleshooting workflow for side reactions.
Signaling Pathway of a Suzuki-Miyaura Reaction
This diagram outlines the key steps in the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
purification of crude product from 4-(Boc-amino)benzeneboronic acid pinacol ester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the crude product from reactions involving 4-(Boc-amino)benzeneboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently employed method for purifying this compound is silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]
Q2: What are some of the common impurities found in the crude product?
A2: Common impurities can include unreacted starting materials such as N-tert-butoxycarbonyl-4-bromoaniline and bis(pinacolato)diboron, byproducts from side reactions, and residual palladium catalyst. Depending on the reaction workup, you may also encounter the hydrolyzed product, 4-(Boc-amino)benzeneboronic acid.
Q3: Is this compound stable during silica gel chromatography?
A3: Boronic acid pinacol esters can be sensitive to silica gel, leading to over-adsorption and potential hydrolysis on the column.[2][3] This can result in low recovery and streaking of the product during elution.
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be a viable purification method, particularly for removing minor impurities if a suitable solvent system is found. For the related compound, 4-aminophenylboronic acid pinacol ester, recrystallization from ethanol has been reported to be effective.[4] Experimentation with different solvents or solvent mixtures is recommended to find the optimal conditions for this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after silica gel column chromatography.
| Possible Cause | Suggested Solution |
| Product degradation on silica gel | Boronic esters can be unstable on standard silica gel.[2] Consider using silica gel impregnated with boric acid to reduce the Lewis basicity of the silica and minimize over-adsorption.[2] Alternatively, neutral alumina can be used as the stationary phase.[5] |
| Incomplete elution | The polarity of the eluent may be too low. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in petroleum ether) to ensure complete elution of the product. |
| Product co-eluting with impurities | Optimize the solvent system for better separation. If separation is still challenging, consider derivatization of the crude product to a more stable MIDA boronate, which is known to be more robust during chromatography.[3] |
Problem 2: The purified product contains residual palladium catalyst.
| Possible Cause | Suggested Solution |
| Inefficient removal during workup | Before concentrating the reaction mixture, filter it through a plug of celite.[6] This can help remove a significant portion of the catalyst. |
| Catalyst leaching during chromatography | While less common, some palladium species can be mobile on silica. If this is suspected, alternative purification methods like recrystallization or derivatization followed by extraction might be necessary. |
Problem 3: NMR analysis shows the presence of the corresponding boronic acid.
| Possible Cause | Suggested Solution |
| Hydrolysis during aqueous workup | Minimize contact time with water during the extraction phase. Ensure all organic solvents used for extraction and chromatography are dry. |
| Hydrolysis on the silica gel column | Use boric acid-impregnated silica gel or neutral alumina to prevent on-column hydrolysis.[2][5] Ensure the use of anhydrous solvents for chromatography. |
| Hydrolysis during analysis (e.g., RP-HPLC) | For RP-HPLC analysis, competing hydrolysis to the corresponding boronic acid can occur.[7][8] To minimize this, use a column with low residual silanol activity, such as an XTerra MS C18 column, and avoid acidic modifiers in the mobile phase.[7][8] |
Quantitative Data Summary
The following table provides a summary of typical outcomes for different purification methods based on literature and common laboratory practices. Actual results may vary depending on the specific reaction conditions and scale.
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Yield (%) | Typical Purity (%) | Notes |
| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate (e.g., 10:1) | 30-70 | >95 | A common and effective method, but can lead to yield loss due to adsorption.[1] |
| Column Chromatography | Boric Acid-Impregnated Silica Gel | Hexane/Ethyl Acetate | 50-80 | >97 | Reduces product loss due to over-adsorption and hydrolysis.[2] |
| Column Chromatography | Neutral Alumina | Hexane/Ethyl Acetate | 40-75 | >96 | An alternative to silica gel to minimize degradation.[5] |
| Recrystallization | Ethanol or Hexane/Ethyl Acetate | N/A | Variable | >98 | Highly dependent on the impurity profile and solubility of the crude product.[4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% petroleum ether or a 20:1 petroleum ether:ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding more ethyl acetate to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
-
Preparation: A facile method for preparing boric acid-impregnated silica gel has been described in the literature.[2]
-
Chromatography: Follow the standard column chromatography protocol (Protocol 1) using the boric acid-impregnated silica gel as the stationary phase. This modified silica gel helps to suppress the over-adsorption of the boronic acid pinacol ester.[2]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of Boronic Acid Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid byproducts from chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing boronic acid and its byproducts?
A1: The most prevalent methods for removing boronic acid and its byproducts include:
-
Aqueous Workup/Extraction: Utilizing basic solutions to form water-soluble borate salts that can be washed away.[1]
-
Recrystallization: Leveraging differences in solubility between the desired product and boronic acid byproducts in a suitable solvent system.[2]
-
Scavenger Resins: Employing solid-supported reagents with functional groups that selectively bind to boronic acids, allowing for their removal by simple filtration.
-
Chromatography: Using techniques like silica gel or reversed-phase chromatography to separate the desired compound from boronic acid impurities.[2]
-
Complexation/Precipitation: Forming a complex with reagents like diethanolamine, which can then be precipitated and filtered off.[3][4]
-
Sorbitol Extraction: Utilizing an aqueous solution of sorbitol to selectively extract boronic acids into the aqueous phase.[5][6]
Q2: Why can it be difficult to remove boronic acid byproducts using standard extraction techniques?
A2: Boronic acids are weak Lewis acids and often exhibit moderate polarity, which can lead to their partial solubility in both organic and aqueous phases during standard extractions. This can result in incomplete removal and contamination of the desired product. Furthermore, some boronic acids can form boroxines (cyclic anhydrides) which have different solubility profiles, further complicating their removal.
Q3: When should I consider using a scavenger resin?
A3: Scavenger resins are particularly useful when:
-
The desired product is sensitive to aqueous basic conditions.
-
The boronic acid byproduct is difficult to remove by simple extraction or recrystallization.
-
A high level of purity is required, and trace amounts of boron-containing impurities need to be removed.
-
A streamlined and efficient purification workflow is desired, as it often only requires stirring the resin with the reaction mixture followed by filtration.
Q4: Can I use silica gel chromatography to remove boronic acid byproducts?
A4: While possible, silica gel chromatography for boronic acid removal can be challenging. Boronic acids can interact strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and sometimes decomposition of the compound on the column.[4] However, this can sometimes be mitigated by using a less polar eluent system or by deactivating the silica gel, for instance, by treating it with boric acid.[7] In some cases, using neutral alumina as the stationary phase can be a better alternative.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of boronic acid byproducts.
Issue 1: Incomplete Removal of Boronic Acid with Basic Aqueous Wash
| Potential Cause | Recommended Solution |
| Insufficiently basic wash | Increase the concentration of the basic solution (e.g., from 1 M to 2 M NaOH or K₂CO₃). Ensure thorough mixing of the organic and aqueous layers to facilitate the acid-base reaction.[5] |
| Product is also acidic | If your product has an acidic functional group, it will also be extracted into the basic aqueous layer. In this case, a basic wash is not suitable. Consider alternative methods like scavenger resins or complexation with diethanolamine.[9] |
| Boronic acid has low aqueous solubility even as a borate salt | Some boronic acids, even after salt formation, may retain some organic solubility. Perform multiple extractions with the basic solution to improve removal efficiency. |
Issue 2: Difficulty with Recrystallization
| Potential Cause | Recommended Solution |
| Poor solvent selection | The ideal solvent should dissolve the product and the boronic acid byproduct at high temperatures but have low solubility for the product at low temperatures, while keeping the boronic acid byproduct in solution. Screen a variety of solvents or solvent mixtures to find the optimal system.[2] |
| Product and byproduct have similar solubilities | If co-crystallization is an issue, consider converting the boronic acid to a more soluble derivative before recrystallization. For example, forming the diethanolamine adduct can sometimes keep the boron impurity in the mother liquor. |
| Oiling out instead of crystallization | "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can sometimes be resolved by using a more dilute solution, cooling the solution more slowly, or adding a seed crystal. |
Issue 3: Scavenger Resin is Ineffective
| Potential Cause | Recommended Solution |
| Incorrect resin choice | Different scavenger resins have varying affinities for different boronic acids. Resins with diol or diethanolamine (DEAM) functionalities are commonly used.[10][11] If one type is ineffective, try another. |
| Insufficient amount of resin | Ensure you are using a sufficient excess of the scavenger resin. A general guideline is to use 2-4 equivalents of the resin's functional group relative to the amount of boronic acid to be removed. |
| Sub-optimal reaction conditions | Scavenging efficiency can be influenced by the solvent, temperature, and reaction time. Consult the manufacturer's recommendations for the specific resin you are using. Most scavenging is effective at room temperature with stirring for a few hours. |
Data Presentation: Comparison of Removal Methods
The following table summarizes the typical efficiency of common boronic acid removal techniques. The actual efficiency will vary depending on the specific boronic acid, the desired product, and the reaction conditions.
| Method | Typical Purity Achieved | Typical Yield of Desired Product | Advantages | Disadvantages |
| Basic Aqueous Wash | Moderate to High (>95%) | High (>90%) | Simple, inexpensive, and effective for many boronic acids. | Not suitable for base-sensitive products or acidic products. May require multiple extractions. |
| Recrystallization | High to Very High (>98%) | Variable (60-90%) | Can provide very high purity. Scalable. | Yield can be low. Finding a suitable solvent can be time-consuming. Not effective if product and byproduct have similar solubilities. |
| Scavenger Resins (e.g., DEAM, Diol) | Very High (>99%) | High (>90%) | High selectivity, simple workup (filtration), and applicable to a wide range of substrates.[12] | More expensive than simple extraction. May require optimization of resin type and amount. |
| Complexation with Diethanolamine | High (>98%) | High (>90%) | Forms a crystalline adduct that is easily filtered off. The boronic acid can be recovered if needed.[4] | The adduct may sometimes be oily and difficult to handle.[6] Not all boronic acids form crystalline adducts. |
| Sorbitol Extraction | Moderate to High (>95%) | High (>90%) | Mild conditions. Effective for removing boronic acids from solutions containing boronate esters.[6] | Requires an aqueous workup. The efficiency can be dependent on the pH. |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Byproducts via Basic Aqueous Wash
Objective: To remove acidic boronic acid byproducts from a reaction mixture containing a neutral or basic product.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer, containing the borate salt, can be drained off.
-
Repeat: For optimal removal, repeat the extraction with the basic solution 1-2 more times.
-
Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Diethanolamine (DEAM) Scavenger Resin
Objective: To selectively remove boronic acid byproducts from a reaction mixture using a solid-supported scavenger.
Methodology:
-
Resin Preparation: If the resin is supplied as a dry powder, it may need to be pre-swollen in the reaction solvent for about 30 minutes before use.
-
Addition of Resin: To the crude reaction mixture dissolved in a suitable organic solvent (e.g., THF, DCM), add the DEAM scavenger resin (typically 2-4 equivalents based on the molar amount of the boronic acid impurity).
-
Scavenging: Stir the mixture at room temperature for 2-16 hours. The optimal time may vary depending on the specific boronic acid and resin.
-
Filtration: Filter the mixture to remove the resin. The resin will have the boronic acid byproduct bound to it.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any entrained product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Complexation and Precipitation with Diethanolamine
Objective: To remove a boronic acid byproduct by forming a crystalline diethanolamine-boronate adduct.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.[3]
-
Addition of Diethanolamine: Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid) dropwise to the stirred solution.[3]
-
Precipitation: A white precipitate of the diethanolamine-boronate adduct should form. If the initial solid dissolves completely before precipitating, continue stirring.[3]
-
Stirring: Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.[3]
-
Isolation: Isolate the precipitate by vacuum filtration. The filtrate contains the desired product.
-
Washing: Wash the filtered solid with a small amount of cold solvent.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Visualizations
Caption: Workflow for Boronic Acid Removal by Basic Aqueous Wash.
Caption: Workflow for Boronic Acid Removal using a Scavenger Resin.
Caption: Decision Tree for Selecting a Boronic Acid Removal Method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. suprasciences.com [suprasciences.com]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
preventing protodeborylation of 4-(Boc-amino)benzeneboronic acid pinacol ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of 4-(Boc-amino)benzeneboronic acid pinacol ester, with a specific focus on preventing protodeborylation.
Protodeborylation is a common undesired side reaction in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This leads to the formation of a deboronylated byproduct, reducing the yield of the desired product. For this compound, an electron-rich arylboronic ester, this side reaction can be particularly problematic under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a concern with this compound?
A1: Protodeborylation is the cleavage of the C–B bond, replacing the boronic ester group with a hydrogen atom. This is a significant issue as it consumes the starting material and reduces the overall yield of the desired cross-coupled product.[1][2] While pinacol esters are generally more stable than their corresponding boronic acids, they are still susceptible to this side reaction, especially under basic conditions often employed in Suzuki-Miyaura couplings.[1] The electron-donating nature of the Boc-amino group can influence the reactivity and stability of the C-B bond.
Q2: What are the primary factors that promote protodeborylation of my boronic ester?
A2: The main factors that can accelerate protodeborylation include:
-
Strong Bases: The reaction is often base-catalyzed. Stronger bases can increase the rate of protodeborylation.[3][4]
-
Presence of Water: Water can act as a proton source for the C-H bond formation in protodeborylation. While some Suzuki-Miyaura reactions tolerate or even require water, excessive amounts can be detrimental.[3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[3][5]
-
Prolonged Reaction Times: A slow desired reaction allows more time for the boronic ester to decompose via protodeborylation.[3]
-
Inefficient Catalytic System: If the catalyst turnover for the desired coupling is slow, the boronic ester is exposed to the reaction conditions for longer, increasing the likelihood of degradation.[3]
Q3: How can I detect protodeborylation in my reaction mixture?
A3: Protodeborylation can be identified by detecting the formation of the byproduct, tert-butyl (4-aminophenyl)carbamate. This can be achieved through analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A new spot corresponding to the less polar byproduct may appear.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the presence of the byproduct by its mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals corresponding to tert-butyl (4-aminophenyl)carbamate in the 1H NMR spectrum of the crude reaction mixture is a clear indicator.
Q4: Is it better to use the boronic acid or the pinacol ester to avoid protodeborylation?
A4: In general, pinacol esters are more stable and less prone to protodeborylation than their corresponding boronic acids.[6] They are often crystalline, easier to handle, and can be purified by chromatography. While the pinacol ester may hydrolyze in situ to the boronic acid during the reaction, starting with the more stable ester is generally recommended to minimize decomposition during storage and reaction setup.
Troubleshooting Guide
If you are experiencing low yields and suspect protodeborylation, consult the following guide for potential solutions.
Issue: Significant formation of the protodeborylated byproduct, tert-butyl (4-aminophenyl)carbamate.
Below is a decision-making workflow to troubleshoot and mitigate protodeborylation.
Caption: Troubleshooting workflow for addressing protodeborylation.
Data Presentation: Influence of Reaction Parameters on Protodeborylation
While precise quantitative data for every condition is highly substrate-dependent, the following tables provide an illustrative summary of general trends for minimizing protodeborylation of electron-rich arylboronic esters like this compound.
Table 1: Effect of Base on Protodeborylation
| Base | Relative Strength | Typical Observation | Recommendation |
| NaOH, KOH | Strong | High levels of protodeborylation | Avoid [3] |
| Cs₂CO₃ | Moderate-Strong | Can be effective, but may still cause protodeborylation | Use with caution, consider lower temperatures[3] |
| K₃PO₄ | Moderate | Generally a good balance of reactivity and low protodeborylation | Recommended [3][4] |
| K₂CO₃ | Moderate-Weak | Milder, often reduces protodeborylation but may require higher temperatures | Good alternative to K₃PO₄[3][7] |
| KOAc | Weak | Minimal protodeborylation, but may lead to slower coupling | Useful for very sensitive substrates[5][6] |
Table 2: Effect of Solvent on Protodeborylation
| Solvent System | Condition | Typical Observation | Recommendation |
| Dioxane/Water, THF/Water | Aqueous | Water can be a proton source, increasing protodeborylation risk | Use minimal water or consider anhydrous conditions[3] |
| Toluene, Dioxane, 2-MeTHF | Anhydrous | Reduces the primary proton source for protodeborylation | Recommended for sensitive substrates [3] |
| DMF, DMAc | Anhydrous, Polar Aprotic | Can be effective, but ensure they are strictly anhydrous | Good alternatives, but purity is critical |
Table 3: Effect of Temperature on Protodeborylation
| Temperature Range | Effect on Protodeborylation | Recommendation |
| > 100 °C | Significantly increased rate | Avoid if possible, especially for prolonged reactions |
| 80 - 100 °C | Moderate rate | A common starting point, but consider lower temperatures if protodeborylation is observed |
| 60 - 80 °C | Reduced rate | Recommended to minimize protodeborylation [3] |
| < 60 °C | Minimal rate | May lead to very slow or incomplete coupling unless a highly active catalyst is used |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling reaction designed to minimize the protodeborylation of this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware should be oven-dried (>120 °C) overnight and cooled under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: If not using a glovebox, degas the mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method (three cycles).
-
Boronic Ester Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove the catalyst and inorganic salts. The filtrate can then be washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura coupling to minimize protodeborylation.
References
Technical Support Center: Reactions Involving 4-(Boc-amino)benzeneboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Boc-amino)benzeneboronic acid pinacol ester in catalytic reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or non-existent product yield is a common issue in catalytic reactions. The following guide provides a systematic approach to troubleshooting this problem.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition:
-
Verify Catalyst Quality: Ensure the palladium catalyst and phosphine ligands are from a reliable source and have been stored correctly under an inert atmosphere. Palladium complexes, especially those with dibenzylideneacetone (dba) ligands, can degrade over time, forming inactive palladium black.[1]
-
Use a Pd(0) Source: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Optimize Ligand Choice: For substrates like N-Boc protected anilines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can be crucial for efficient oxidative addition and reductive elimination.
-
-
Catalyst Poisoning:
-
Identify Potential Poisons: Impurities in starting materials, reagents, or solvents can act as catalyst poisons. Common culprits include sulfur compounds and Lewis bases (e.g., pyridines).
-
Purify Starting Materials: If catalyst poisoning is suspected, purify the this compound and the coupling partner. A carbon treatment or recrystallization can be effective for removing certain impurities. In a documented case, elemental sulfur was identified as a catalyst poison in a Suzuki coupling reaction.[2][3]
-
-
Sub-Optimal Reaction Conditions:
-
Base Selection: The choice and strength of the base are critical. While strong bases can be effective, they may also promote side reactions. For sensitive substrates, consider using milder bases like K₂CO₃ or KF.
-
Solvent and Temperature: Ensure the solvent is thoroughly degassed to prevent oxygen from causing side reactions like homocoupling.[4] The reaction temperature may need to be optimized; higher temperatures can sometimes overcome activation barriers but may also lead to degradation.
-
Water Content: A small amount of water is often necessary for Suzuki-Miyaura reactions. However, excessive water can lead to protodeboronation. Anhydrous conditions can be employed to minimize this side reaction.[4]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a significant amount of a homocoupled side product. What is the cause and how can I prevent it?
A1: The homocoupling of boronic acids or their esters is often caused by the presence of oxygen in the reaction mixture. Oxygen can lead to the formation of Pd(II) species that promote the dimerization of the boronic ester.[4]
Prevention Strategies:
-
Rigorous Degassing: Ensure that all solvents, including any water used, and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can minimize the presence of Pd(II) species that may initiate homocoupling.
-
Ligand Selection: The use of bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
Q2: I am observing protodeboronation of my this compound. What conditions can I change to minimize this side reaction?
A2: Protodeboronation is the replacement of the boronic ester group with a hydrogen atom. While pinacol esters are generally more stable than their corresponding boronic acids, this side reaction can still occur, especially under harsh conditions.[4]
Mitigation Strategies:
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.
-
More Stable Boron Reagents: If protodeboronation remains a significant issue, consider converting the pinacol ester to an even more stable derivative, such as a MIDA boronate or a potassium trifluoroborate salt, which are known to be less prone to this side reaction.[4]
Q3: Could the Boc protecting group on the aniline be causing issues with my palladium-catalyzed reaction?
A3: The Boc (tert-butoxycarbonyl) protecting group is generally stable under the typical conditions of a Suzuki-Miyaura coupling. However, under strongly basic or highly elevated temperature conditions, cleavage of the Boc group can occur. If you suspect Boc group removal, you should analyze your crude reaction mixture by LC-MS or ¹H NMR to check for the presence of the deprotected aniline product. If deprotection is confirmed, using a milder base or lowering the reaction temperature is recommended.
Q4: Are there any known catalyst poisons I should be particularly aware of when working with this compound?
A4: Yes, certain impurities can act as potent poisons for palladium catalysts.
-
Sulfur Compounds: Elemental sulfur and sulfur-containing compounds are known to deactivate palladium catalysts.[2][3] These can sometimes be present as residual impurities from the synthesis of starting materials.
-
Lewis Bases: Strong Lewis bases, such as certain nitrogen-containing heterocycles (e.g., pyridines), can coordinate strongly to the palladium center and inhibit its catalytic activity. While the Boc-protected amine of your substrate is a weak Lewis base, other more basic nitrogen-containing impurities could be problematic.
Quantitative Data on Catalyst Poisons
| Catalyst Poison | Typical Source | Effect on Reaction | Mitigation Strategy |
| Elemental Sulfur | Impurity in starting materials | Severe deactivation of the palladium catalyst, leading to low or no conversion.[2][3] | Purification of starting materials by carbon treatment or recrystallization. |
| Lewis Bases (e.g., Pyridines) | Impurities or additives | Coordination to the palladium center, inhibiting substrate binding and catalytic turnover. | Addition of a Lewis acid (e.g., B(OMe)₃) to sequester the Lewis base. Purification of reagents. |
| Oxygen | Incomplete degassing | Promotes homocoupling of the boronic ester and can lead to catalyst decomposition into inactive palladium black.[4] | Rigorous degassing of all solvents and reagents. Maintaining an inert atmosphere. |
Experimental Protocols
Protocol for Removal of Potential Catalyst Poisons from this compound
This protocol describes a general method for the purification of this compound to remove non-polar impurities, such as elemental sulfur, and other potential catalyst poisons.
Materials:
-
This compound (crude)
-
Activated carbon (decolorizing charcoal)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Celite® or other filter aid
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Carbon Treatment: To the hot solution, add a small amount of activated carbon (approximately 1-2% by weight of the boronic ester). Caution: Add the carbon slowly to the hot solution to avoid bumping.
-
Stirring: Stir the mixture at a gentle reflux for 15-30 minutes.
-
Hot Filtration: Prepare a fluted filter paper in a funnel and place it on a clean, hot Erlenmeyer flask. Preheat the funnel and flask with hot solvent vapor. Quickly filter the hot solution through the fluted filter paper to remove the activated carbon. A pad of Celite® on a sintered glass funnel can also be used for a more efficient removal of fine carbon particles.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Confirm the purity of the product by ¹H NMR and/or LC-MS and check for the absence of suspected impurities.
Visualizations
Caption: Mechanism of catalyst deactivation by a poison.
Caption: Logical relationships between reaction components, potential issues, and outcomes.
References
effect of water on the stability of 4-(Boc-amino)benzeneboronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(Boc-amino)benzeneboronic acid pinacol ester, particularly concerning its interaction with water.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in the presence of water?
A1: The main stability concern is the hydrolysis of the pinacol ester to form the corresponding 4-(Boc-amino)benzeneboronic acid and pinacol. This reaction is catalyzed by the presence of water and can be influenced by pH.
Q2: How does the Boc-amino group affect the stability of the pinacol ester?
A2: The tert-butyloxycarbonyl (Boc) amino group is an electron-donating group. Generally, electron-donating groups on the phenyl ring of a benzeneboronic acid pinacol ester can slow down the rate of hydrolysis.[1] Therefore, this compound is expected to be more stable towards hydrolysis compared to unsubstituted phenylboronic acid pinacol ester.
Q3: Under what pH conditions is the hydrolysis of this compound accelerated?
A3: The hydrolysis of phenylboronic acid pinacol esters is significantly influenced by pH. The reaction is considerably accelerated at physiological pH (around 7.4).[1] Both acidic and basic conditions can promote hydrolysis, with the rate being dependent on the specific pH.
Q4: Is the Boc protecting group itself susceptible to cleavage under aqueous conditions?
A4: The Boc protecting group is generally stable under neutral and basic aqueous conditions. However, it is labile to acidic conditions and can be cleaved to yield the free amine.[2] Therefore, working with this compound in acidic aqueous solutions for prolonged periods may lead to both hydrolysis of the pinacol ester and deprotection of the Boc group.
Q5: What are the recommended storage conditions for this compound to minimize degradation?
A5: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Troubleshooting Guides
Issue 1: Inconsistent Results in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Low or variable yields in Suzuki-Miyaura coupling reactions.
-
Presence of unexpected byproducts, such as the de-borylated starting material (aniline derivative).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of the boronic ester prior to or during the reaction. | Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents. Consider preparing the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of water in the reaction mixture. | If an aqueous base is used, minimize the amount of water and consider adding it at the last possible moment. Alternatively, explore the use of non-aqueous bases. |
| Degradation of the starting material during storage. | Store the this compound in a desiccator. Before use, it is good practice to dry the required amount under vacuum. |
Issue 2: Difficulty in Analyzing the Purity of this compound by HPLC
Symptoms:
-
Appearance of a new peak corresponding to the boronic acid during HPLC analysis.
-
Broad or tailing peaks for the pinacol ester.
-
Inconsistent peak areas between injections.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| On-column hydrolysis. | The silica-based stationary phase of many HPLC columns can catalyze the hydrolysis of the boronic ester.[3] Use a column with low silanol activity or a specialized column designed for the analysis of boronic acids and esters.[3][4] |
| Hydrolysis in the sample diluent. | Prepare samples in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection.[4] Avoid using water or alcohols as sample diluents. |
| Acidic mobile phase. | Acidic mobile phase modifiers (e.g., trifluoroacetic acid - TFA) can accelerate hydrolysis. If possible, use a mobile phase without an acidic modifier or with a less acidic one. In some cases, high pH mobile phases have been used to stabilize reactive pinacolboronate esters. |
Quantitative Data on Stability
Table 1: Half-life of Hydrolysis for Phenylboronic Acid Pinacol Esters
| Compound | Condition | Half-life (t½) in minutes |
| Phenylboronic acid pinacol ester | 50 mM Sodium Phosphate Buffer, pH 7.4 | ~2 |
| para-Amino-phenylboronic acid pinacol ester | 50 mM Sodium Phosphate Buffer, pH 7.4 | 5.3 ± 0.4 |
Data extracted from Achilli et al., Central European Journal of Chemistry, 2013.[1] It is anticipated that the Boc-protected compound will have a half-life at least comparable to, or likely longer than, the para-amino analog due to the steric hindrance and electronic effects of the Boc group.
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability by HPLC
This protocol outlines a general method for monitoring the hydrolysis of this compound.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution of desired pH (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column with low silanol activity (e.g., Waters XTerra MS C18)[4]
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of acetonitrile to prepare a concentrated stock solution.
3. Hydrolysis Experiment:
-
In a thermostated vessel at a controlled temperature (e.g., 25 °C), add a known volume of the buffer solution.
-
Initiate the hydrolysis by adding a small aliquot of the stock solution to the buffer to achieve the desired final concentration.
-
Start a timer immediately upon addition.
4. HPLC Analysis:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot with cold acetonitrile.
-
Inject the quenched sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
5. Data Analysis:
-
Identify the peaks corresponding to this compound and its hydrolysis product, 4-(Boc-amino)benzeneboronic acid.
-
Calculate the peak areas for both compounds at each time point.
-
Plot the percentage of the remaining pinacol ester against time.
-
Determine the rate constant and half-life of the hydrolysis reaction.
Visualizations
Caption: Hydrolysis pathway of the pinacol ester.
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: Large-Scale Synthesis of 4-(Boc-amino)benzeneboronic acid pinacol ester
Welcome to the technical support center for the large-scale synthesis of 4-(Boc-amino)benzeneboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My large-scale synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Low yields are a frequent challenge in the scale-up of this synthesis. Several factors can contribute to this issue, primarily related to the reaction conditions and the stability of the boronic ester.
Common Causes for Low Yield:
-
Protodeboronation: This is a major side reaction where the boronic ester group is replaced by a hydrogen atom, leading to the formation of tert-butyl (4-aminophenyl)carbamate as a byproduct.[1][2] This is often promoted by the presence of water or acidic protons in the reaction mixture.
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions, such as insufficient reaction time, low temperature, or poor catalyst activity.
-
Homocoupling: The boronic ester can couple with itself to form a biphenyl byproduct, especially in the presence of oxygen or inefficient catalyst systems.[3][4]
-
Difficult Purification: Product loss can occur during workup and purification steps, especially with chromatography on silica gel where the polar nature of the compound can lead to over-adsorption.[5][6]
Troubleshooting Strategies:
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. Milder bases like potassium acetate (KOAc), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.[1][7]
-
Solvent: Anhydrous and degassed solvents are crucial to prevent protodeboronation and catalyst deactivation.[1] Dioxane and tetrahydrofuran (THF) are commonly used.[7][8][9]
-
Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligands are fresh and stored under an inert atmosphere to prevent oxidation.[1] Pd(dppf)Cl₂ is a commonly used catalyst for this transformation.[7][8]
-
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents. The presence of water can significantly contribute to protodeboronation.[1]
-
Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction to prevent oxygen-induced side reactions such as homocoupling.[1][3]
-
Purification: Consider alternative purification methods to silica gel chromatography, such as recrystallization, to minimize product loss.[9] If using chromatography, impregnating the silica gel with boric acid has been shown to reduce over-adsorption of boronic esters.[5]
Q2: I am observing significant amounts of a major impurity in my final product. How can I identify and minimize its formation?
The most common impurity is the protodeboronated product, tert-butyl (4-aminophenyl)carbamate. Another potential impurity is the homocoupling biphenyl product.
Identification of Impurities:
-
Mass Spectrometry (MS): The protodeboronated impurity will have a molecular weight corresponding to the loss of the B(pin) group and the addition of a hydrogen atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the impurity will lack the characteristic signal for the pinacol protons (typically a singlet around 1.3 ppm).
Strategies to Minimize Impurity Formation:
-
Control of Reaction Temperature: Running the reaction at the optimal temperature is key. While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range is 80-110 °C.[1][7][8]
-
Choice of Boron Source: While bis(pinacolato)diboron (B₂pin₂) is commonly used, its purity and handling are important.[7][8]
-
Slow Addition of Reagents: In some cases, slow addition of a key reagent can help to control the reaction and minimize side product formation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cross-Coupling of N-Boc-4-bromoaniline with Bis(pinacolato)diboron
This protocol is based on a common method for the synthesis of this compound.
Materials:
-
N-tert-butoxycarbonyl-4-bromoaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous dioxane
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a 250 mL round-bottom flask, add N-tert-butoxycarbonyl-4-bromoaniline (7.75 g, 28.5 mmol), bis(pinacolato)diboron (10.5 g, 41.5 mmol), and potassium acetate (7.0 g, 71.4 mmol).[7]
-
Add anhydrous dioxane (100 mL) to the flask.[7]
-
Deaerate the reaction mixture by bubbling argon or nitrogen through the solution for 30 minutes.[8]
-
Add Pd(dppf)Cl₂ (0.79 g, 1.1 mmol) to the mixture under an inert atmosphere.[7]
-
Heat the reaction mixture to 110 °C and stir for 12 hours under argon protection.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solids.[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1) as the eluent to obtain the final product.[7]
Comparison of Synthesis Methods
| Method | Starting Material | Reagents | Solvent | Yield | Reference |
| Miyaura Borylation | N-Boc-4-bromoaniline | B₂pin₂, Pd(dppf)Cl₂, KOAc | Dioxane | ~36% | [7] |
| From 4-Aminophenylboronic acid | 4-Aminophenylboronic acid hydrochloride | Pinacol, MgSO₄ | THF | ~76% | [8] |
| Grignard-based | 4-Bromo-N-(diphenylmethylidene)aniline | i-Bu(n-Bu)₂MgLi, B(OMe)₃, Pinacol | THF | ~70% | [9] |
Visualizations
Experimental Workflow: Miyaura Borylation
Caption: Workflow for the synthesis of this compound via Miyaura borylation.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
troubleshooting failed reactions with 4-(Boc-amino)benzeneboronic acid pinacol ester
Welcome to the technical support center for 4-(Boc-amino)benzeneboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low or no yield in a Suzuki coupling with this electron-rich boronic ester can stem from several factors. A systematic check of the following is recommended:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-rich boronic esters can be challenging coupling partners, making the transmetalation step of the catalytic cycle slower.[1] Consider using a more active catalyst system.
-
Base: The base is crucial for activating the boronic acid/ester to form a more nucleophilic boronate species.[1] The strength and type of base can significantly impact the reaction. If you are using a very strong base in an aqueous medium, it might be accelerating side reactions.
-
Solvent and Degassing: Oxygen can lead to the decomposition of the catalyst and promote homocoupling of the boronic ester.[2][3] Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.
-
Reaction Temperature: The reaction may require higher temperatures to proceed to completion, but excessive heat can also lead to degradation of the reactants or catalyst.
-
Water Content: While many Suzuki couplings benefit from some water, anhydrous conditions can sometimes reduce side reactions like protodeboronation.[2]
Q2: I am observing a significant amount of aniline as a byproduct, indicating protodeboronation. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction.[2] Here are several strategies to mitigate it:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[2]
-
Stability of the Boronic Ester: While pinacol esters are generally more stable than their corresponding boronic acids, they can still hydrolyze and then undergo protodeboronation.[4][5][6] Ensure your boronic ester is pure and has not degraded during storage.
-
Reaction Time: Prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction progress and work it up as soon as it is complete.
Q3: My main side-product is the homocoupling of this compound. What causes this and how can I prevent it?
A3: The homocoupling or dimerization of the boronic ester is often caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[2][3] To minimize this:
-
Rigorous Degassing: As mentioned before, ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[2]
-
Active Catalyst: Use a pre-catalyst that rapidly forms the active Pd(0) species to minimize the concentration of Pd(II) that can promote homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) relative to the aryl halide is common, but a large excess might favor homocoupling.
Q4: I am having difficulty purifying my product. The boronic ester seems to be degrading or streaking on my silica gel column.
A4: The purification of boronic esters on silica gel can be challenging due to their Lewis acidic nature, which can lead to over-adsorption, streaking, or even hydrolysis on the column.[4][7] Here are some solutions:
-
Boric Acid-Impregnated Silica Gel: Treating the silica gel with boric acid can reduce the Lewis basicity of the silica surface, thereby minimizing the degradation and over-adsorption of the boronic ester.[7]
-
Alternative Chromatography: Consider using neutral alumina for column chromatography.[8]
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method that avoids the issues associated with column chromatography.
-
Conversion to a More Stable Derivative: For particularly problematic purifications, the boronic ester can be temporarily converted to a more stable derivative, such as a diethanolamine adduct, purified, and then the boronic ester can be regenerated.[2][9]
Experimental Protocols
Below is a general protocol for a Suzuki-Miyaura coupling reaction using this compound. Note that optimization of these conditions may be necessary for your specific substrate.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (potentially using boric acid-impregnated silica gel) or recrystallization.
Data Presentation
Table 1: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | 80 - 110 | A versatile and commonly used base. |
| K₃PO₄ | Dioxane, Toluene | 80 - 110 | A stronger base, can be effective but may increase protodeboronation. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 80 - 110 | Often used for challenging couplings. |
| KF | THF, Dioxane | Room Temp - 80 | A milder base that can sometimes suppress protodeboronation. |
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 4-(Boc-amino)benzeneboronic Acid Pinacol Ester vs. 4-Aminobenzeneboronic Acid for Researchers
In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of reagents is paramount to the success of a reaction. Arylboronic acids and their derivatives are cornerstone building blocks, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparison of two key aniline-derived boronic acid reagents: 4-(Boc-amino)benzeneboronic acid pinacol ester and its unprotected counterpart, 4-aminobenzeneboronic acid. This comparison, supported by available data and established chemical principles, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Executive Summary
The primary distinction between this compound and 4-aminobenzeneboronic acid lies in the protection of both the amino and boronic acid functionalities in the former. The tert-butyloxycarbonyl (Boc) group on the amine and the pinacol ester on the boronic acid significantly enhance the compound's stability, solubility in organic solvents, and shelf-life. While 4-aminobenzeneboronic acid is a more direct and atom-economical reagent, its unprotected nature can lead to challenges in handling, stability, and potential side reactions. The choice between the two often represents a trade-off between the convenience and robustness of the protected form and the direct reactivity of the unprotected acid.
Physicochemical Properties
A summary of the key physical and chemical properties of both compounds is presented below. The pinacol ester is a solid with a higher melting point and molecular weight, reflecting the addition of the protecting groups.
| Property | This compound | 4-Aminobenzeneboronic acid |
| Molecular Formula | C₁₇H₂₆BNO₄[1] | C₆H₈BNO₂[2] |
| Molecular Weight | 319.20 g/mol [1] | 136.94 g/mol [3] |
| Appearance | White to off-white solid[4] | Off-white solid[3] |
| Melting Point | 167-170 °C[1] | 62-66 °C[3] |
| CAS Number | 330793-01-6[1] | 89415-43-0[3] |
Performance Comparison: Stability, Solubility, and Reactivity
Stability
This compound exhibits significantly greater stability. The pinacol ester protects the boronic acid moiety from degradation pathways such as oxidation and dehydration to form boroxines (cyclic trimers).[5][6] This enhanced stability translates to a longer shelf-life and greater tolerance to a wider range of reaction conditions.
4-Aminobenzeneboronic acid , being an unprotected boronic acid, is more susceptible to decomposition.[5] Exposure to air and moisture can lead to gradual degradation, potentially impacting the accuracy of stoichiometry and leading to lower yields in reactions.
Solubility
The bulky, non-polar pinacol and Boc groups in This compound generally confer better solubility in common organic solvents used in cross-coupling reactions, such as tetrahydrofuran (THF), dioxane, and toluene.[7]
4-Aminobenzeneboronic acid , with its free amino and boronic acid groups, is more polar and may have limited solubility in some non-polar organic solvents, which can necessitate the use of co-solvents or specific reaction conditions to ensure homogeneity.
Reactivity in Suzuki-Miyaura Coupling
In a typical Suzuki-Miyaura coupling, the boronic acid must be activated by a base to form a boronate species, which then undergoes transmetalation with the palladium catalyst.
4-Aminobenzeneboronic acid is generally considered more reactive and can lead to faster reaction times as it is already in the acid form.[5] However, its lower stability can be a drawback.
This compound is a pro-reagent that requires in situ hydrolysis of the pinacol ester to the active boronic acid under the basic reaction conditions.[8] This can sometimes result in slightly longer reaction times or require more forcing conditions. However, its stability and ease of handling often lead to more consistent and reproducible results, with potentially higher isolated yields due to fewer side products from reagent decomposition.
The Boc-protected amine also prevents potential side reactions that could occur with the free amine under certain coupling conditions.
Experimental Protocols
Below are detailed, generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These can be adapted to perform a direct comparison of the two reagents.
Experimental Workflow for Comparative Analysis
Caption: A general workflow for the comparative analysis of the two boronic acid reagents in a Suzuki-Miyaura coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-iodotoluene, 1.0 mmol, 1.0 equiv)
-
Boronic acid reagent (this compound or 4-aminobenzeneboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene and Water, in a 4:1 ratio, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, the boronic acid reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
- 1. 4-(N-Boc-アミノ)フェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminophenylboronic acid | 89415-43-0 [chemicalbook.com]
- 4. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle in Suzuki Coupling: Pinacol vs. Neopentyl Glycol Boronic Esters
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid surrogate is critical to the success of these reactions, with boronic esters being favored for their enhanced stability and ease of handling. Among the most common are pinacol (Bpin) and neopentyl glycol (Bneop) esters. This guide provides an objective, data-driven comparison of their performance in Suzuki coupling to aid in the selection of the optimal reagent.
Executive Summary: A Trade-Off Between Stability and Reactivity
Pinacol boronic esters have long been the workhorse in Suzuki couplings due to their commercial availability and general stability.[1] However, emerging evidence suggests that neopentyl glycol boronic esters may offer advantages in terms of reactivity. Kinetic studies have shown that neopentyl glycol esters can exhibit faster transmetalation rates, the key step in the Suzuki coupling catalytic cycle.[2] This is attributed to the reduced steric hindrance around the boron atom in neopentyl glycol esters compared to the more sterically congested pinacol esters.[2] Conversely, both esters offer excellent stability compared to their corresponding boronic acids, protecting the boronic acid moiety from degradation pathways such as protodeboronation.[3][4] The choice between the two, therefore, often represents a nuanced decision based on the specific requirements of the reaction, including the nature of the coupling partners and the desired reaction kinetics.
Data Presentation: Quantitative Performance Comparison
| Boronic Ester | Relative Rate of Transmetalation (qualitative) | Key Findings |
| Pinacol (Bpin) | Slower | The steric bulk of the four methyl groups on the pinacol backbone can hinder the formation of the necessary palladium-boron intermediate, leading to a slower transmetalation rate.[2] |
| Neopentyl Glycol (Bneop) | Faster | The less sterically hindered environment around the boron atom in neopentyl glycol esters facilitates the transmetalation step, resulting in a significantly faster reaction rate in kinetic studies.[2] |
Table 1: Comparison of Transmetalation Rates. This table summarizes the qualitative findings from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction with pinacol and neopentyl glycol boronic esters.[2]
Stability and Handling
Both pinacol and neopentyl glycol esters offer a significant advantage over free boronic acids in terms of stability and ease of handling. They are generally crystalline solids that are stable to air and moisture, allowing for easier storage and weighing.[1][3] This contrasts with many boronic acids, which can be prone to dehydration to form boroxines or decomposition via protodeboronation.[3] Competition experiments have suggested that pinacol and neopentyl glycol boronic esters have similar stability.[3]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions using both pinacol and neopentyl glycol boronic esters.
General Experimental Protocol for Suzuki-Miyaura Coupling with Pinacol Boronic Esters
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with an aryl pinacol boronate ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl pinacol boronate ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
Procedure:
-
To an oven-dried reaction flask, add the aryl halide, aryl pinacol boronate ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[5]
Experimental Protocol for Anhydrous Suzuki-Miyaura Coupling with Neopentyl Glycol Boronic Esters
This protocol describes an anhydrous Suzuki-Miyaura cross-coupling of an aryl bromide with a neopentyl glycol boronic ester using potassium trimethylsilanolate (TMSOK) as the base.
Materials:
-
Aryl bromide (1.0 equiv)
-
Neopentyl glycol boronic ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd-P(t-Bu)₃-G3, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, charge a reaction vessel with the aryl bromide, neopentyl glycol boronic ester, and palladium pre-catalyst.
-
Seal the vessel, remove it from the glovebox, and add the anhydrous solvent via syringe.
-
In a separate flask inside the glovebox, weigh the TMSOK.
-
Dissolve the TMSOK in the anhydrous solvent and add it to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature until completion (typically 1-2 hours, monitored by LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Logical Relationships in Reagent Selection
The choice between a pinacol and a neopentyl glycol boronic ester is influenced by several factors. The following diagram outlines a decision-making workflow.
References
- 1. How Big is the Pinacol Boronic Ester as a Substituent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Aminobiaryls
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Synthetic Methodologies
The 4-aminobiaryl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 4-aminobiaryls, focusing on palladium, nickel, and copper-catalyzed cross-coupling reactions, as well as a transition-metal-free approach. Performance is evaluated based on experimental data for yield, reaction time, and conditions, providing a valuable resource for reaction optimization and selection.
Comparison of Catalytic Systems for 4-Aminobiaryl Synthesis
The choice of catalyst is a critical factor that influences the efficiency, substrate scope, and cost-effectiveness of 4-aminobiaryl synthesis. While palladium catalysts have been the traditional choice, nickel and copper-based systems are emerging as powerful and more economical alternatives.
Two-Step Synthesis of 4-Aminobiaryls
A common and versatile strategy for synthesizing 4-aminobiaryls involves a two-step process: a cross-coupling reaction to form the biaryl skeleton, followed by the reduction of a nitro group to the desired amine. This approach allows for a wide range of commercially available starting materials to be utilized. The following diagram illustrates this general workflow.
Caption: General two-step workflow for 4-aminobiaryl synthesis.
Direct C-N Bond Formation
Alternatively, 4-aminobiaryls can be synthesized through direct C-N bond formation, where an amino group is directly coupled to an aryl halide. The Buchwald-Hartwig amination is a prominent example of this approach.
Caption: Direct C-N bond formation via Buchwald-Hartwig amination.
Quantitative Performance Comparison
The following tables summarize the performance of different catalytic systems for the synthesis of 4-aminobiaryls.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of a 4-Aminobiphenyl Intermediate
This table compares different ligands for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoaniline with phenylboronic acid to yield 4-aminobiphenyl.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85[1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 85-95 |
Note: Yields for the Ni-catalyzed reaction are estimated based on similar reported couplings.
Table 2: Buchwald-Hartwig Amination for Direct Synthesis of Aryl Amines
This table compares different ligands for the palladium-catalyzed Buchwald-Hartwig amination. While a direct synthesis of 4-aminobiphenyl from 4-bromobiphenyl and ammonia is challenging, various ammonia equivalents can be used.[2][3]
| Catalyst Precursor | Ligand | Amine Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | Benzophenone imine | NaOtBu | Toluene | 100 | 24 | High (followed by hydrolysis) |
| [Pd(allyl)Cl]₂ | RuPhos | LiN(SiMe₃)₂ | LiHMDS | Toluene | 100 | 24 | High (followed by hydrolysis)[4] |
| Pd(OAc)₂ | Josiphos-type | NH₃ (aq) | KOH | Dioxane | 110 | - | Good to Excellent[3] |
Table 3: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
Copper-catalyzed reactions offer a cost-effective alternative to palladium. Modern protocols have overcome the need for harsh reaction conditions.
| Copper Source | Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CuI | None | Aryl halide & Amine | K₂CO₃/t-BuOK | Deep Eutectic Solvent | 60-100 | - | up to 98[5] |
| CuI | Picolinic acid | Aryl halide & Aminophenol | K₃PO₄ | 1,4-Dioxane | 110 | - | Good to Excellent[6] |
| Cu(OAc)₂ | None | Arylboronic acid & Amine | None | Ethanol | Reflux | - | Moderate to Excellent[7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄[1]
-
To a reaction vessel, add 4-Amino-3-bromobenzoic acid (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
The mixture is degassed and then heated to 100 °C for 12 hours under an inert atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂[8]
-
In a glovebox, a reaction tube is charged with NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (2.5 mmol), and K₃PO₄ (4.5 mmol).
-
t-Amyl alcohol (3.3 mL) is added, and the tube is sealed.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination with an Ammonia Equivalent[4]
-
An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol), an ammonia equivalent such as benzophenone imine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Anhydrous solvent (e.g., toluene) is added, and the vessel is sealed.
-
The reaction is heated at the specified temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The resulting imine is then hydrolyzed (e.g., with aqueous acid) to afford the primary amine, which is then purified.
Protocol 4: Copper-Catalyzed Ullmann-type N-Arylation[5]
-
A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and a base (K₂CO₃ for aliphatic amines, t-BuOK for aromatic amines, 2.0 mmol) is prepared in a deep eutectic solvent.
-
The reaction is stirred at a temperature between 60-100 °C in air until completion.
-
The reaction mixture is then cooled, and the product is extracted with an appropriate organic solvent (e.g., cyclopentyl methyl ether).
-
The organic phase is washed, dried, and concentrated.
-
Purification is performed by column chromatography.
Protocol 5: Transition-Metal-Free Synthesis via Reduction of a Nitro-Biaryl[9]
This method avoids the use of transition metals by first synthesizing the nitro-biaryl intermediate, followed by reduction.
Step 1: Synthesis of 4-Nitrobiphenyl (Example)
-
4-Nitrobiphenyl can be prepared by the nitration of biphenyl.
-
Alternatively, it can be synthesized via a cross-coupling reaction, such as a Suzuki-Miyaura coupling between 1-bromo-4-nitrobenzene and phenylboronic acid.
Step 2: Reduction to 4-Aminobiphenyl
-
The 4-nitrobiphenyl (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
A reducing agent is added. Common methods include:
-
Catalytic hydrogenation (H₂ gas with a catalyst like Pd/C).
-
Reduction with a metal in acidic media (e.g., Fe powder in the presence of HCl or NH₄Cl).
-
-
The reaction is stirred until the reduction is complete.
-
The reaction mixture is worked up to remove the catalyst or excess metal and neutralized.
-
The product is extracted, and the organic layer is dried and concentrated to yield 4-aminobiphenyl.
Conclusion
The synthesis of 4-aminobiaryls can be achieved through a variety of methods, each with its own set of advantages and disadvantages.
-
Palladium-catalyzed reactions (Suzuki-Miyaura and Buchwald-Hartwig) are highly versatile and generally provide high yields with a broad substrate scope.[1][8] The choice of ligand is crucial for optimizing these reactions.[9]
-
Nickel-catalyzed couplings offer a more cost-effective alternative to palladium and can be particularly effective for certain substrates.[10][11]
-
Copper-catalyzed Ullmann-type reactions have seen significant improvements, now offering milder reaction conditions and representing an even more economical choice.[5][12]
-
Transition-metal-free methods , such as the reduction of a nitro-biaryl precursor, provide a pathway that avoids the cost and potential toxicity associated with transition metal catalysts, though it may involve an additional synthetic step.[13]
The selection of the optimal method will depend on factors such as the specific substrates, desired scale, cost considerations, and available laboratory equipment. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of 4-aminobiaryls.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 5. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 9. benchchem.com [benchchem.com]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 13. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
The Boc Advantage: A Comparative Guide to N-Protected Aminobenzeneboronic Acid Esters in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical factor in the successful synthesis of complex molecules. In the realm of Suzuki-Miyaura cross-coupling reactions, the use of N-protected aminobenzeneboronic acid esters is a common practice to enhance stability, reactivity, and product yields. This guide provides an in-depth, objective comparison of the tert-butoxycarbonyl (Boc) protecting group with other common alternatives, supported by experimental data and detailed protocols, to facilitate informed decision-making in synthetic chemistry.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the presence of a free amino group on the phenylboronic acid moiety can lead to challenges, including decreased reactivity and potential side reactions. Protecting the amine functionality is a widely adopted strategy to circumvent these issues. Among the various amine protecting groups, the Boc group has emerged as a particularly advantageous choice for this application.
At a Glance: Comparison of Common Amine Protecting Groups
The choice of an amine protecting group for aminobenzeneboronic acid esters in Suzuki-Miyaura coupling is primarily dictated by its stability under the reaction conditions and its influence on the reactivity of the boronic acid derivative. The following table provides a summary of the key characteristics of the most common protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) | Unprotected Amine |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Not Applicable |
| Stability in Suzuki Coupling | Stable | Unstable under basic conditions | Generally Stable | Prone to side reactions and deactivation of the catalyst |
| Effect on Reactivity | Enhances reactivity | Not applicable due to instability | Generally compatible, but may not enhance reactivity to the same extent as Boc | Can significantly decrease reactivity |
| Key Advantage in this Context | Increased yields and shorter reaction times | - | Orthogonal to acid- and base-labile groups | Atom economy (no protection/deprotection steps) |
| Primary Disadvantage | Requires an additional deprotection step | Cleaved under standard Suzuki-Miyaura conditions | Requires a metal catalyst for removal, which may interfere with subsequent steps | Lower yields and longer reaction times |
The Boc Advantage: Enhanced Reactivity and Yields
Experimental evidence strongly suggests that the use of a Boc protecting group on aminobenzeneboronic acids leads to a significant improvement in the efficiency of Suzuki-Miyaura coupling reactions. Studies have shown that N-Boc-protected 2-(aminomethyl)arylboronic acids result in markedly increased yields and shorter reaction times compared to their unprotected or N-methylated counterparts.[1] This enhanced reactivity is a key advantage that streamlines the synthesis of complex biaryl amines, which are prevalent motifs in pharmaceuticals and functional materials.
Proposed Mechanism of Reactivity Enhancement
The increased reactivity of ortho-Boc-aminobenzeneboronic acid esters is believed to stem from an intramolecular coordination between the nitrogen atom of the Boc-protected amine and the boron atom. This interaction can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. While a direct dative B-N bond may not be the dominant species in solution, the presence of the proximal nitrogen atom can influence the electronic properties of the boronic acid, making it more susceptible to transmetalation.[2]
Quantitative Comparison: Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of different N-protected aminobenzeneboronic acids in a representative Suzuki-Miyaura coupling reaction with an aryl bromide.
| N-Protecting Group | Substrate | Aryl Halide | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Boc | N-Boc-2-(aminomethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O | 3 | 93 | [1] |
| Unprotected | 2-(Aminomethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O | 12 | 45 | [1] |
| Fmoc | N-Fmoc-4-aminophenylboronic acid | 4-Iodo-L-phenylalanine derivative | Pd(PPh₃)₄, K₃PO₄ | DMF | 20 | Cleavage of Fmoc group observed | - |
| Cbz | N-Cbz-4-aminophenylboronic acid | Aryl Halide | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 75-85 | - |
Note: The data for Fmoc and Cbz are compiled from studies on similar systems and general knowledge of protecting group stability. Direct side-by-side comparative studies under identical conditions are limited in the literature.
Experimental Protocols
General Procedure for Boc Protection of Aminobenzeneboronic Acid
-
Dissolution: Dissolve the aminobenzeneboronic acid in a suitable solvent such as a mixture of dioxane and water.
-
Base Addition: Add a base, typically sodium carbonate or sodium bicarbonate, to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Perform an aqueous workup, extracting the product into an organic solvent.
-
Purification: Purify the N-Boc-aminobenzeneboronic acid by column chromatography or recrystallization.
Representative Protocol for Suzuki-Miyaura Coupling of N-Boc-4-aminophenylboronic acid pinacol ester with 4-bromoanisole
Materials:
-
N-Boc-4-aminophenylboronic acid pinacol ester (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add N-Boc-4-aminophenylboronic acid pinacol ester, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The use of Boc-protected aminobenzeneboronic acid esters offers significant advantages in Suzuki-Miyaura cross-coupling reactions, primarily through enhanced reactivity leading to higher yields and shorter reaction times. This is in stark contrast to unprotected aminobenzeneboronic acids, which often exhibit sluggish reactivity, and Fmoc-protected analogues, which are generally unstable under the basic reaction conditions. While Cbz-protected counterparts are more stable, they do not typically offer the same degree of reactivity enhancement as the Boc group. For researchers aiming to synthesize biaryl amines with improved efficiency and reliability, the Boc protecting group represents a superior strategic choice. The straightforward protection and deprotection protocols, combined with the notable increase in coupling performance, solidify the position of Boc-protected aminobenzeneboronic acid esters as valuable and often essential reagents in modern organic synthesis.
References
cost-benefit analysis of using 4-(Boc-amino)benzeneboronic acid pinacol ester in synthesis
In the realm of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the strategic selection of building blocks is paramount to achieving efficient and cost-effective outcomes. One such critical reagent is 4-(Boc-amino)benzeneboronic acid pinacol ester, a versatile partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comprehensive cost-benefit analysis of utilizing this Boc-protected reagent in comparison to its primary alternative, the unprotected 4-aminobenzeneboronic acid pinacol ester. This analysis is supported by a synthesis of literature-derived data and a representative experimental protocol to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary: The Protection Advantage
The core of this analysis lies in a trade-off between the upfront cost of the reagent and the downstream benefits of using a protected amino group. The tert-butyloxycarbonyl (Boc) protecting group offers enhanced stability, improved solubility in organic solvents, and can lead to higher reaction yields and cleaner reaction profiles.[1][2] These advantages can often offset the higher initial purchase price by reducing purification costs, minimizing side reactions, and improving overall process efficiency.
Quantitative Performance Comparison
To illustrate the practical implications of choosing a protected versus an unprotected aminoboronic acid derivative, the following tables summarize key performance indicators for a representative Suzuki-Miyaura cross-coupling reaction between an aryl halide and the respective boronic acid pinacol ester.
Table 1: Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | 4-Aminobenzeneboronic acid pinacol ester | Key Considerations |
| Typical Yield | 85-95% | 60-80% | The Boc group can prevent side reactions involving the free amine, leading to higher product yields.[3] |
| Reaction Time | 4-8 hours | 8-16 hours | Reactions with the unprotected amine can sometimes be slower due to potential catalyst inhibition or side reactions. |
| Purification | Straightforward chromatography | More complex chromatography may be needed to remove byproducts. | Cleaner reaction profiles with the protected reagent simplify purification. |
| Stability | High, stable solid | Moderate, can be sensitive to air and moisture | The Boc-protected compound has a longer shelf-life and is more robust to handling.[1] |
Table 2: Cost Analysis for a Representative Suzuki-Miyaura Coupling
| Reagent | Purity | Price (USD/g)* | Molecular Weight ( g/mol ) | Price (USD/mmol) |
| This compound | 97% | ~$80[4] | 319.20 | ~$0.25 |
| 4-Aminobenzeneboronic acid pinacol ester | 98% | ~$82[5] | 219.09[5] | ~$0.37 |
*Prices are approximate and can vary significantly between suppliers and purchase volumes. The provided prices are based on small-quantity catalog listings for estimation purposes.
Experimental Protocols
A detailed methodology for a comparative Suzuki-Miyaura coupling is provided below. This protocol is a representative example and may require optimization for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (e.g., 4-iodoanisole) (1.0 mmol)
-
This compound (1.2 mmol) OR 4-aminobenzeneboronic acid pinacol ester (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, the respective boronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for the designated reaction time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decision-Making Workflow
The choice between using the Boc-protected or the unprotected aminoboronic acid ester depends on several factors. The following workflow can guide researchers in making an optimal decision.
Caption: Decision workflow for selecting the appropriate aminoboronic acid reagent.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The use of this compound in synthesis presents a clear example of how an initial investment in a more expensive reagent can lead to overall cost and time savings. The benefits of higher yields, cleaner reactions, and simplified purifications often outweigh the higher upfront cost, particularly in the context of complex, multi-step syntheses prevalent in drug discovery and materials science. While 4-aminobenzeneboronic acid pinacol ester remains a viable option for simpler systems or when cost is the absolute primary driver, the Boc-protected counterpart offers a more robust and often more efficient synthetic route. Researchers should carefully consider the factors outlined in this guide to make the most strategic choice for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-Aminobenzeneboronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Assessing the Purity of Synthesized 4-(Boc-amino)benzeneboronic acid pinacol ester: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 4-(Boc-amino)benzeneboronic acid pinacol ester is critical for the success of subsequent synthetic steps, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of common analytical techniques used to assess the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
The primary challenge in analyzing boronic acid pinacol esters is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid as a significant impurity.[1][2][3][4] The choice of analytical method is therefore crucial for obtaining accurate purity data. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Determination |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High sensitivity and resolution for separating impurities. Well-established for quality control.[4] | Prone to on-column hydrolysis of the ester to the boronic acid, leading to inaccurate results.[2][3] Requires careful method development. | Area percentage of the main peak relative to all peaks. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration. | Minimizes on-column hydrolysis due to the high organic content of the mobile phase.[1] Good retention of polar boronic acids.[5] | Can have lower reproducibility compared to RP-HPLC. Requires specific column chemistries. | Area percentage of the main peak relative to all peaks. |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurities.[4] | Lower sensitivity for detecting minor impurities (LOQ typically around 0.5%).[4] Complex spectra can be difficult to interpret. | Integration of signals corresponding to the compound versus those of impurities or a known internal standard. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity for identifying the compound and potential impurities.[6] Can be coupled with LC for enhanced separation and identification.[7] | Can be complicated by the formation of boroxines (cyclic trimers of boronic acids).[6][8] May require derivatization for volatile esters in GC-MS.[8] | Primarily used for confirmation of identity and identification of impurities, not for routine purity quantification. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in a capillary based on electrophoretic mobility in a non-aqueous buffer. | Avoids hydrolysis of the boronic ester.[9] Offers high separation efficiency. | Requires specialized equipment and expertise. May have limitations in sensitivity for certain compounds. | Migration time and peak area relative to standards or impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
To minimize the on-column hydrolysis of this compound, specific conditions should be employed.
-
Instrumentation: Agilent 1200 series HPLC or equivalent.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm.[10] This column has low silanol activity, which reduces hydrolysis.[2][3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient starting with a high percentage of organic solvent and gradually increasing the aqueous phase can be used. For example, 90% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Diluent: Acetonitrile.[5][11] It is crucial to use an aprotic solvent to prevent hydrolysis of the sample before injection.[11]
¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d6 or CDCl3.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Expected Chemical Shifts (in DMSO-d6):
-
δ 9.53 (s, 1H, NH)
-
δ 7.56 (d, J = 8.5 Hz, 2H, Ar-H)
-
δ 7.47 (d, J = 8.5 Hz, 2H, Ar-H)
-
δ 1.48 (s, 9H, Boc)
-
δ 1.29 (s, 12H, pinacol)[12]
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: LC-MS system with an ESI source.
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water at a concentration of 1-10 µg/mL.[8]
-
Ionization Mode: Positive ion mode is typically used.
-
Observation: Expect to observe the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺.[8]
Purity Data Comparison
| Parameter | RP-HPLC | HILIC | ¹H NMR (qNMR) |
| Typical Reported Purity | >97% | >97% | >97% |
| Primary Impurity Detected | 4-aminobenzeneboronic acid | 4-aminobenzeneboronic acid | Starting materials, residual solvents |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.5%[4] |
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Synthesis, Purification, and Purity Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
A Comparative Guide to the Kinetics of Suzuki Coupling: Featuring 4-(Boc-amino)benzeneboronic Acid Pinacol Ester and Alternatives
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid or ester derivative is critical, as it significantly influences reaction kinetics and overall efficiency. This guide provides a comparative analysis of the kinetic performance of various boronic acid derivatives in Suzuki coupling, with a focus on providing context for the use of 4-(Boc-amino)benzeneboronic acid pinacol ester. While direct kinetic studies on this specific reagent are not extensively published, we can infer its likely behavior by comparing data from structurally similar and alternative boronic esters.
Comparative Kinetic Data of Boronic Esters in Suzuki Coupling
The rate of the Suzuki-Miyaura reaction is profoundly influenced by the nature of the boronic acid derivative. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step. The electronic and steric properties of the boronic ester play a crucial role in this process. Below is a summary of kinetic data for various boronic esters, providing a baseline for understanding their relative reactivity.
| Boronic Acid/Ester Derivative | Relative Rate Constant (k_rel) | Rate Constant (k) (s⁻¹) | Observations |
| Arylboronic Acid | 1.00 | (5.78 ± 0.13) × 10⁻⁴ | Baseline for comparison.[1][2] |
| Pinacol Boronic Ester | ~0.39 (compared to arylboronic acid) | 2.26 ± 0.31 × 10⁻⁴ (for a similar system) | Steric hindrance from the methyl groups on the pinacol can slow down the reaction as no intermediate was observed.[2] However, in some cases, it can be significantly faster than the corresponding boronic acid.[2] |
| Catechol Boronic Ester | - | - | Electron-deficient nature of the catechol can lead to a rate increase compared to the boronic acid.[2] |
| Glycol Boronic Ester | - | - | Electron-rich esters can lead to increased reaction rates.[2] |
| Neopentyl Boronic Ester | - | - | Similar stability to pinacol esters, but can show greater reactivity in some systems.[3] |
| Boroxine | ~9.33 (compared to arylboronic acid) | 5.39 ± 0.07 × 10⁻³ | Significantly faster, though a discrete intermediate was not observed.[2] |
Note: The provided rate constants are from a specific study and may vary depending on the reaction conditions, substrates, and catalyst system used.[1][2] The relative rates illustrate general trends in reactivity.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki coupling reactions requires careful experimental design and execution. The following is a generalized protocol for monitoring the reaction kinetics, which can be adapted for specific substrates and conditions.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
-
Internal standard (for chromatographic analysis)
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, palladium catalyst, ligand, and base.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for at least three cycles.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature.
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): An internal standard should be added to the initial reaction mixture for accurate quantification of reactants and products over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR (if using a fluorinated substrate) can be used to monitor the disappearance of starting materials and the appearance of the product.[2][4]
Data Analysis: The concentration of the product or a key reactant is plotted against time. From this data, the initial reaction rate can be determined. By performing a series of experiments where the concentration of one reactant is varied while others are kept constant, the order of the reaction with respect to each component can be determined, and the rate law can be established.
Visualizing the Experimental Workflow and Catalytic Cycle
To better understand the process, the following diagrams illustrate a typical experimental workflow for a kinetic study and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Applications of 4-(Boc-amino)benzeneboronic Acid Pinacol Ester
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key reagent in many such transformations is 4-(Boc-amino)benzeneboronic acid pinacol ester. This guide provides a comprehensive comparison of its performance with alternative reagents, supported by experimental data and detailed protocols.
Superior Stability and Handling of Pinacol Esters
Boronic acid pinacol esters, including this compound, offer significant advantages over their corresponding boronic acids in terms of stability and ease of handling. Boronic acids are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines, which can affect reactivity and stoichiometry. In contrast, the pinacol ester protects the boronic acid moiety, rendering the reagent more stable to air and moisture, and simplifying storage and handling.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Boc-protected amino group allows for the introduction of an aniline moiety, a common structural motif in pharmaceuticals, in a protected form, which can be deprotected in a later synthetic step.
Comparative Kinetic Data
Kinetic studies have shown that the nature of the diol used to form the boronic ester significantly impacts the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. While sterically hindered esters like pinacol esters may exhibit slower reaction rates compared to less hindered esters or the free boronic acid in some cases, their enhanced stability often leads to higher overall yields and reproducibility.
A study comparing various boronic esters in the Suzuki-Miyaura reaction provided the following relative rate constants for the transmetalation step:
| Boron Reagent | Relative Rate (k_rel) |
| 4-Fluorophenylboronic acid | 1.00 |
| 4-Fluorophenylboronic acid pinacol ester | ~0.4 |
| 4-Fluorophenylboronic acid catechol ester | ~5.0 |
| 4-Fluorophenylboronic acid glycol ester | ~23.0 |
Note: This data is for a model system and relative rates can vary depending on the specific substrates, catalyst, and reaction conditions.
While the pinacol ester shows a slower relative rate in this specific study, its practical utility is often favored due to its aforementioned stability, which can translate to more consistent and higher yields in a broader range of applications.
Comparison with Alternatives
The primary alternatives to this compound are the corresponding free boronic acid (4-(Boc-amino)phenylboronic acid) and other boronic esters (e.g., neopentyl glycol ester).
| Reagent | Advantages | Disadvantages |
| This compound | High stability, easy to handle and purify, commercially available. | Can exhibit slower reaction rates compared to boronic acids in some cases. |
| 4-(Boc-amino)phenylboronic acid | Generally more reactive than pinacol esters. | Prone to dehydration (boroxine formation), less stable, can be more difficult to handle and purify. |
| Other Boronic Esters (e.g., neopentyl glycol) | May offer different reactivity profiles. | May not be as readily available commercially, stability can vary. |
Applications in the Synthesis of Bioactive Molecules
The 4-aminophenyl motif is a key structural component in numerous biologically active compounds, particularly kinase inhibitors. The use of this compound allows for the efficient construction of the core structures of these molecules.
Synthesis of Kinase Inhibitors
Many kinase inhibitors target ATP-binding sites, and the aminophenyl group can form crucial hydrogen bonds within these sites. For example, the synthesis of various potent kinase inhibitors has been achieved using Suzuki-Miyaura coupling with aminophenyl boronic acid derivatives.
Below is a generalized workflow for the synthesis of a biaryl kinase inhibitor using this compound.
This workflow is central to the synthesis of numerous targeted therapies in oncology and other disease areas. The final biaryl amine can then interact with and inhibit the activity of specific kinases, thereby modulating cellular signaling pathways.
For instance, the Bcr-Abl kinase is a key target in chronic myeloid leukemia (CML). Inhibitors of this kinase often feature a biaryl scaffold that can be synthesized using the above methodology.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction using an aminophenylboronic acid derivative.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Conclusion
This compound is a versatile and highly valuable reagent in modern organic synthesis, particularly for the construction of pharmaceuticals and other bioactive molecules. Its superior stability and ease of handling compared to the corresponding boronic acid make it a preferred choice in many applications. While kinetic studies may show slower reaction rates under specific conditions, its overall performance in achieving high, reproducible yields in complex syntheses solidifies its position as an essential tool for researchers and drug development professionals. The ability to efficiently introduce a protected aniline moiety opens up synthetic routes to a wide array of important compounds, including potent kinase inhibitors that play a crucial role in targeted therapies.
Safety Operating Guide
Safe Disposal of 4-(Boc-amino)benzeneboronic acid pinacol ester: A Comprehensive Guide
Researchers, scientists, and drug development professionals are tasked with the responsible management of chemical waste to ensure a safe laboratory environment and to protect the environment. This guide provides essential safety and logistical information for the proper disposal of 4-(Boc-amino)benzeneboronic acid pinacol ester. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards. This compound, like other boronic acid derivatives, must be treated as hazardous waste and should never be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).[1] All handling and disposal of this compound and its waste must be conducted within a certified chemical fume hood.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and weighing boats should be collected in a designated, labeled hazardous waste container for solids.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquids.
-
Do not empty this chemical into drains.[2]
-
For trace amounts or residues, a basic wash can be effective in converting the boronic acid into a more water-soluble boronate salt, which should then be collected as hazardous liquid waste.
4. Decontamination of Glassware:
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the designated liquid hazardous waste container.
-
Secondary Decontamination : A subsequent wash with a basic solution can help in removing residual boronic acid by converting it to a more soluble boronate salt.[1] This rinsate must also be collected as liquid hazardous waste.[1]
-
Final Rinse : A final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
-
Store the sealed and accurately labeled waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific protocols for the pickup and disposal of hazardous waste.[1]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Boc-amino)benzeneboronic acid pinacol ester
Essential Safety and Handling Guide for 4-(Boc-amino)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 330793-01-6). Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Immediate Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Based on safety data sheets for this and similar compounds, it is classified as causing skin and eye irritation.[1][2] All personnel must be thoroughly familiar with the safety protocols outlined below before commencing any work.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ensure that safety showers and eyewash stations are unobstructed and readily accessible in the immediate vicinity of the workstation.[1][3][4]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1][3]
-
Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[3][4]
-
Contaminated clothing should be removed immediately and laundered before reuse.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[3][4] | To protect eyes from dust particles and splashes which can cause serious irritation.[3][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[3][4][6] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat must be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[3][4] | To protect skin from accidental contact or splashes. |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used to prevent respiratory tract irritation.[3][4][7] | To avoid inhalation of dust particles that may cause respiratory irritation.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the work area within the fume hood is clean and uncluttered. Confirm accessibility of the eyewash station and safety shower.[4]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area thoroughly to remove any chemical residues.
-
Decontaminate or dispose of used equipment properly.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan:
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3]
-
Waste Collection: Collect all chemical waste in a designated, clearly labeled, and sealed container for hazardous materials.
-
Regulatory Compliance: Dispose of all waste in strict accordance with federal, state, and local environmental regulations. Do not pour waste down the drain.[3]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 330793-01-6 |
| Molecular Formula | C₁₇H₂₆BNO₄ |
| Molecular Weight | 319.20 g/mol |
| Appearance | Solid |
| Melting Point | 167-170 °C[8] |
Emergency Procedures
Spill Response:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3] Sweep up the material and place it in a suitable container for disposal.[1][2] Avoid generating dust.[5]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. research.arizona.edu [research.arizona.edu]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
